Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate
Description
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Properties
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)cubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-16-3-5-17(6-4-16)15-10-7-11(15)9-12(15)8(10)14(7,9)13(18)19-2/h7-12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCONGYLVWBGAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C23C4C5C2C6C3C4C56C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703399 | |
| Record name | Methyl 4-(4-methylpiperazin-1-yl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152191-45-2 | |
| Record name | Methyl 4-(4-methylpiperazin-1-yl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate
Introduction: The Cubane Scaffold in Modern Chemistry
First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane (C₈H₈) is a platonic hydrocarbon that was once considered a theoretical impossibility due to the severe strain imposed by its 90° C-C-C bond angles.[1][2] Despite this inherent strain, the cubane cage is remarkably kinetically stable. Its rigid, three-dimensional structure and size, which is comparable to a benzene ring (cubane diagonal: 2.72 Å vs. benzene width: 2.79 Å), have made it a subject of intense interest, particularly in medicinal chemistry.[3] Substituted cubanes are increasingly utilized as non-aromatic, metabolically stable bioisosteres for phenyl rings, a strategy often termed "escaping from flatland" to improve the pharmacokinetic properties of drug candidates.[3]
This guide provides a comprehensive, research-level protocol for the synthesis and characterization of a novel derivative, Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate . As this specific molecule is not widely reported in existing literature, the following sections detail a proposed synthetic route grounded in established and reliable cubane chemistry. The pathway leverages a commercially available starting material and employs a key C-N bond-forming reaction on the cubane core. This document is intended for researchers and professionals in organic synthesis and drug development, offering both detailed step-by-step protocols and the scientific rationale behind the chosen methodologies.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process commencing with the commercially available Dimethyl cubane-1,4-dicarboxylate. The strategy involves the regioselective introduction of a halogen to act as a leaving group, followed by a nucleophilic substitution with 1-methylpiperazine.
Sources
A Technical Guide to the Single-Crystal X-ray Analysis of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate
Disclaimer: This document presents a detailed, illustrative methodology for the crystal structure analysis of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate. As this specific molecule may be a novel compound without a publicly available crystal structure, this guide is constructed as a best-practice case study, synthesizing established crystallographic principles with insights specific to the analysis of rigid, functionalized cage compounds.
Executive Summary
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional atomic arrangement.[1][2][3] This guide provides a comprehensive, in-depth protocol for the crystal structure analysis of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate, a compound of significant interest due to its incorporation of the cubane scaffold. The cubane moiety is increasingly recognized in medicinal chemistry as a rigid, three-dimensional bioisostere for benzene, offering potential improvements in metabolic stability and novel vectoral arrangements for interacting with biological targets.[4][5][6][7] This document details the entire workflow, from crystal cultivation to data collection, structure solution, refinement, and detailed structural analysis. The protocols are designed to be self-validating, emphasizing causality behind experimental choices to ensure scientific rigor and data integrity.
Introduction: The Significance of the Cubane Scaffold
The cubane core, a highly-strained C₈H₈ saturated hydrocarbon, has transitioned from a theoretical curiosity to a valuable building block in pharmaceutical design.[5][7] Its rigid structure provides a precise and predictable framework for the spatial orientation of functional groups, a critical aspect in designing molecules to interact with specific biological sites.[4][5] Unlike the planar benzene ring it often replaces, the cubane cage offers a unique three-dimensional geometry.[4][8] This substitution can lead to enhanced metabolic stability, improved solubility, and reduced toxicity.[4][6]
The title compound, Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate, combines this rigid scaffold with a flexible, basic piperazine group and a polar methyl ester. Determining its precise solid-state structure is paramount for:
-
Confirming Connectivity: Unambiguously verifying the synthetic outcome.
-
Understanding Conformation: Defining the preferred orientation of the piperazine and ester substituents relative to the cubane cage.
-
Mapping Intermolecular Interactions: Elucidating the non-covalent forces (e.g., hydrogen bonds, van der Waals contacts) that govern how molecules pack together in the solid state.[9][10][11] This is crucial for understanding physical properties like solubility and stability.
This guide will walk through the necessary steps to achieve these goals using state-of-the-art crystallographic techniques.
The Crystallographic Workflow: A Methodological Overview
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process requiring careful execution and validation at each stage. The workflow is designed to ensure the highest quality data and the most accurate structural model.
Caption: The comprehensive workflow for small-molecule crystal structure analysis.
Phase 1: Synthesis and Crystallization
The prerequisite for any SCXRD study is the availability of high-quality single crystals.[1] This often represents the most challenging, trial-and-error phase of the entire process.
Experimental Protocol: Obtaining Single Crystals
-
Material Purity: Begin with the highest purity sample of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality.
-
Solvent Screening: The choice of solvent is critical.[12] Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) to identify one in which the compound has moderate solubility.
-
Crystallization Technique Selection: Based on solubility, employ one of the following standard methods.[13][14][15]
-
Slow Evaporation: This is the most common method.[15] Prepare a nearly saturated solution of the compound in a suitable solvent. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. The slow removal of solvent increases the concentration, leading to supersaturation and crystal growth.[12]
-
Anti-Solvent Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed jar containing a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).[13] The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization. A common pairing is Dichloromethane (good) and Pentane or Hexane (anti-solvent).
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to induce crystallization. This is effective for compounds with a steep solubility-temperature gradient.[13]
-
-
Crystal Harvesting: Once crystals of suitable size (ideally 0.1-0.3 mm in at least two dimensions) appear, carefully harvest them using a nylon loop or a fine needle to prevent mechanical damage.[16]
Phase 2: Data Collection and Processing
This phase involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern to determine the unit cell parameters and reflection intensities.[2][16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Select a well-formed, transparent crystal free of cracks or defects under a polarized light microscope. Mount the crystal on a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).
-
Cryo-cooling: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a critical step to minimize thermal motion of the atoms and protect the crystal from radiation damage during the experiment, resulting in higher quality data.
-
Diffractometer Setup: Mount the crystal on the goniometer of a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).
-
Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The diffractometer software will use these to determine the dimensions and angles of the unit cell and to suggest a probable crystal system and Bravais lattice.
-
Data Collection Strategy: Based on the determined crystal system, the software will calculate an optimal strategy to collect a complete, redundant dataset. This typically involves a series of scans through different crystal orientations (e.g., ω-scans). The goal is to measure the intensity of every unique reflection multiple times to improve data statistics.
-
Data Integration and Reduction: After collection, the raw diffraction images are processed. This involves:
-
Integration: Calculating the intensity of each diffraction spot.
-
Reduction & Scaling: Applying corrections for experimental factors (e.g., Lorentz factor, polarization) and scaling redundant measurements to produce a final reflection file (.hkl file) containing h, k, l indices and their corresponding intensities (F²).
-
Phase 3: Structure Solution and Refinement
This is the computational phase where the processed diffraction data is used to build and perfect an atomic model of the molecule.[17] The SHELX suite of programs is the industry standard for this process.[18][19]
Caption: The iterative cycle of crystallographic structure refinement.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: Use a direct methods program like SHELXT. This program uses statistical phase relationships to generate an initial electron density map from the .hkl file, from which a significant portion of the molecular structure can be automatically identified.[20] The output is an initial model (.res file).
-
Initial Refinement: Rename the .res file to .ins and begin refinement using SHELXL. This program uses a least-squares algorithm to adjust the atomic coordinates and displacement parameters to improve the agreement between the observed diffraction data (.hkl) and the data calculated from the model.[20]
-
Model Completion (Iterative Process):
-
Assign atom types (C, N, O) and refine anisotropically. Anisotropic refinement allows atomic thermal ellipsoids to change shape, accounting for directional thermal motion.
-
Analyze the difference Fourier map. Peaks in this map indicate regions of unaccounted-for electron density (e.g., missing atoms), while troughs suggest an atom is misplaced or incorrect.
-
Locate and add hydrogen atoms. H-atoms can often be found in the difference map but are typically placed in calculated positions using a riding model (e.g., AFIX instructions in SHELXL) for robust refinement.
-
Repeat the refinement and difference map analysis until all non-hydrogen atoms are located, assigned, and refined anisotropically, and all hydrogen atoms are included. The model is considered converged when the R1 value (a measure of agreement) is low (typically < 5%) and the difference map is flat.
-
-
Final Validation: Generate a Crystallographic Information File (CIF). Submit this file to an online validation service like IUCr's checkCIF to check for potential issues with the data, model, and refinement. Address any alerts or errors before finalizing the structure.
Results: Structural Analysis
The final refined model provides a wealth of precise information about the molecule and its crystal packing.
Crystallographic Data
All quantitative data from the experiment should be summarized in a standard crystallographic table.
| Parameter | Value (Illustrative) |
| Empirical Formula | C₁₅H₂₂N₂O₂ |
| Formula Weight | 262.35 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| β (°) | 105.12(1) |
| Volume (ų) | 1492.1(9) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.168 |
| Absorption Coefficient (mm⁻¹) | 0.078 |
| F(000) | 568 |
| Reflections Collected / Unique | 15879 / 3421 [R(int) = 0.034] |
| Data / Restraints / Parameters | 3421 / 0 / 172 |
| Goodness-of-Fit on F² | 1.045 |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |
| R indices (all data) | R1 = 0.052, wR2 = 0.118 |
| Largest Diff. Peak and Hole (e.Å⁻³) | 0.28 and -0.21 |
Molecular Geometry
The analysis confirms the expected connectivity. Key insights are drawn from the precise bond lengths, angles, and torsion angles.
-
Cubane Core: The C-C bond lengths within the cubane cage are expected to be around 1.57 Å, longer than a typical C-C single bond (~1.54 Å), reflecting the significant ring strain.[21] The internal C-C-C angles will be constrained to ~90°.
-
Piperazine Conformation: The piperazine ring will likely adopt a stable chair conformation. The analysis should detail the orientation of the N-methyl group (axial vs. equatorial).
-
Substituent Orientation: The torsion angles defining the orientation of the piperazine and methyl carboxylate groups relative to the cubane cage are of primary interest, as they dictate the molecule's overall shape and potential interaction vectors.
Supramolecular Analysis and Crystal Packing
Understanding how molecules arrange in the crystal lattice is essential for crystal engineering.[10][22]
-
Intermolecular Interactions: The structure should be analyzed for non-covalent interactions. Given the molecule's functional groups, weak C-H···O or C-H···N hydrogen bonds are plausible. The packing will likely be dominated by van der Waals forces.[23]
-
Hirshfeld Surface Analysis: This powerful computational tool can be used to visualize and quantify intermolecular interactions.[9][24] It maps the close contacts between molecules, providing a detailed fingerprint of the packing environment.
Conclusion
This guide outlines a rigorous, field-proven methodology for the complete single-crystal X-ray structure determination of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate. By following these self-validating protocols, researchers can obtain an unambiguous, high-precision three-dimensional model of the molecule. The resulting structural data is invaluable, providing fundamental insights into molecular conformation and the supramolecular architecture that dictates the material's solid-state properties. These insights are critical for rational drug design and the development of new pharmaceutical compounds based on the promising cubane scaffold.
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate
Introduction: A Molecule of Strategic Design
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate stands as a compelling molecular architecture, wedding the rigid, three-dimensional cubane scaffold with the pharmacologically significant piperazine moiety. The cubane core, a bioisostere of the benzene ring, offers a unique spatial arrangement of substituents, potentially enhancing metabolic stability and reducing toxicity compared to its aromatic counterparts.[1][2] The N-methylpiperazine group is a well-established pharmacophore known to improve aqueous solubility and modulate receptor interactions, frequently incorporated into drugs targeting the central nervous system (CNS).[3][4][5] This guide provides a comprehensive framework for the physicochemical characterization of this novel compound, offering both predictive insights and detailed experimental protocols for its empirical determination. Such characterization is paramount in early-stage drug discovery, as these properties govern a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
Predicted Physicochemical Profile
In the absence of empirical data for this specific molecule, we can predict a physicochemical profile based on its constituent functional groups and general principles of medicinal chemistry. These predictions serve as a baseline for experimental design and data interpretation.
| Property | Predicted Value/Range | Rationale & Significance |
| Molecular Weight | 288.39 g/mol | Calculated from the molecular formula (C17H24N2O2). This value is well within the parameters of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[7] |
| pKa | 7.5 - 8.5 | The N-methylpiperazine moiety contains two basic nitrogen atoms. The tertiary amine is expected to have a pKa in this range, making the compound predominantly protonated at physiological pH (7.4). This is crucial for aqueous solubility and target engagement.[8] |
| LogP (Octanol/Water) | 2.0 - 3.5 | The cubane core is lipophilic, while the piperazine and ester groups are more hydrophilic. The overall lipophilicity is predicted to be in a range suitable for CNS penetration.[8][9][10] |
| Aqueous Solubility | Moderate to High | The presence of the ionizable piperazine group is expected to confer good aqueous solubility, particularly at acidic pH. However, the crystalline nature of the cubane scaffold might limit its intrinsic solubility. |
| Melting Point | High (>150 °C) | The rigid and symmetrical nature of the cubane scaffold typically leads to high melting points due to efficient crystal packing.[11] |
| Polar Surface Area (PSA) | ~33.5 Ų | Calculated based on the ester and piperazine nitrogens. A low PSA is generally favorable for cell membrane permeability and CNS penetration. |
Experimental Characterization: A Methodical Approach
The following sections detail the experimental protocols necessary to empirically determine the physicochemical properties of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate.
Synthesis and Structural Elucidation
A plausible synthetic route would involve the coupling of a functionalized cubane, such as methyl 4-iodocubanecarboxylate, with 1-methylpiperazine via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. Post-synthesis, rigorous purification by column chromatography or recrystallization is essential.
Structural integrity must be confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of the molecule. Key expected signals would include those for the cubane cage protons, the piperazine ring protons, the N-methyl and O-methyl singlets, and the carbonyl carbon of the ester.[12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), C-N stretching, and C-H stretching of the cubane and alkyl groups.[14][15]
Melting Point Determination
The melting point provides an indication of purity and the energy of the crystal lattice.[11][16]
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[17][18]
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.[19]
-
Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[16][19]
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A sharp melting range (e.g., < 2°C) is indicative of high purity.[11]
Diagram: Melting Point Determination Workflow
Caption: Workflow for melting point determination by the capillary method.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[20] Both kinetic and thermodynamic solubility should be assessed.[21][22]
Experimental Protocol: High-Throughput Kinetic Solubility
-
Stock Solution: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).[22]
-
Dilution: Add a small volume of the DMSO stock to a series of aqueous buffers (e.g., pH 5.0, 6.2, 7.4) in a 96-well plate to achieve a range of final concentrations.[23]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Analysis: Measure the turbidity of each well using a plate reader at a wavelength of ~620 nm. The concentration at which precipitation is observed is the kinetic solubility.[22]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Equilibration: An excess amount of the solid compound is added to a series of aqueous buffers (e.g., pH 5.0, 6.2, 7.4).
-
Agitation: The mixtures are agitated at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[22]
-
Separation: The saturated solution is separated from the undissolved solid by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20] This concentration represents the thermodynamic solubility.
pKa Determination
The acid dissociation constant (pKa) is crucial as it dictates the charge state of the molecule at different pH values, which in turn affects solubility, permeability, and target binding.[24][25]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A known concentration of the compound is dissolved in a co-solvent system (e.g., water/methanol) to ensure solubility. The ionic strength is kept constant with a background electrolyte like KCl.[25][26]
-
Titration: The solution is made acidic (e.g., to pH 2) with a standard HCl solution. It is then titrated with a standardized NaOH solution.[25][26]
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve. For a basic compound, the pKa corresponds to the pH at which 50% of the compound is protonated.[26][27]
Diagram: pKa Determination via Potentiometric Titration
Caption: Workflow for determining pKa using potentiometric titration.
Lipophilicity (LogP/LogD) Determination
Lipophilicity is a key factor in a drug's ability to cross biological membranes, including the blood-brain barrier.[28] LogP measures the partitioning of the neutral species, while LogD measures partitioning at a specific pH, accounting for both neutral and ionized forms.[9]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
-
Phase Preparation: Prepare a buffered aqueous solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer.
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning and then left to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[28]
Implications for Drug Development
The physicochemical data obtained through these methods are critical for guiding the drug development process:
-
Solubility and pKa: This data is essential for developing suitable formulations for both in vitro and in vivo studies. For an orally administered drug, sufficient solubility in the gastrointestinal tract is necessary for absorption.[29]
-
LogD at pH 7.4: This value is a strong indicator of a compound's ability to permeate cell membranes and its potential for CNS penetration. A LogD in the range of 1-3 is often considered optimal for CNS drugs.[8]
-
Molecular Weight and PSA: Low molecular weight and a small polar surface area are generally favorable for passive diffusion across the blood-brain barrier.
-
Melting Point: A high melting point can sometimes correlate with poor solubility, which may necessitate formulation strategies such as amorphous solid dispersions.
By systematically characterizing these fundamental properties, researchers can build a comprehensive profile of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate, enabling informed decisions in lead optimization and advancing its potential as a novel therapeutic agent.
References
- Vertex AI Search. (2025, March 31).
- ResolveMass Laboratories Inc.
- Babic, S., et al. (2007).
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Ingenta Connect. (2013, July 5). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
- Edisco.
- Bentham Science. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- BenchChem.
- thinkSRS.com.
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PubMed. (2013, October 15). An evolving role of piperazine moieties in drug design and discovery. [Link]
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Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
- Enamine. Cubanes for Medicinal Chemistry.
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- Preprints.org. (2026, January 6). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine.
- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
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ResearchGate. Cubanes in Medicinal Chemistry | Request PDF. [Link]
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PubMed. (2019, February 14). Cubanes in Medicinal Chemistry. [Link]
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PubMed. (2002, March 15). [Development of solubility screening methods in drug discovery]. [Link]
- ResearchGate. LogP values computed by different methods, in CNS and non-CNS drugs....
- Creative Bioarray.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa)
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
- ACD/Labs. LogP—Making Sense of the Value.
-
PMC. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. [Link]
- American Pharmaceutical Review. (2013, April 2).
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PMC. Medicinal Chemical Properties of Successful Central Nervous System Drugs. [Link]
- The Royal Society of Chemistry. (2023, February 3). Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice.
- Cambridge MedChem Consulting. (2019, January 12). LogD.
- Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- WuXi AppTec. Physicochemical Property Study - DMPK.
- Rsc.org.
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- University of Wisconsin - Madison. (2020, February 14).
- Unknown. IR NMR Chart New.
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Technical Guide: Thermal Stability & Degradation Profile of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate
Executive Summary
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate represents a high-value class of 1,4-disubstituted cubanes, primarily utilized as benzene bioisosteres in modern drug discovery. Contrary to the intuitive assumption that its high strain energy (approx. 166 kcal/mol) renders it unstable, this molecule exhibits remarkable kinetic stability due to orbital symmetry constraints.
However, its degradation profile is unique compared to standard aromatics. While thermally stable up to ~200°C, it possesses a specific "Achilles' heel": metal-catalyzed valence isomerization . This guide details the thermodynamic boundaries, degradation mechanisms, and specific stress-testing protocols required to validate this compound for pharmaceutical applications.
The Thermodynamic Paradox: Why It Survives
To understand the stability of this molecule, one must look beyond ring strain.
-
Kinetic Stability: The thermal rearrangement of the cubane core to cyclooctatetraene (COT) is forbidden by the Woodward-Hoffmann rules for conservation of orbital symmetry. The path to the lower-energy isomer requires a tremendous activation energy (
kcal/mol) to overcome the symmetry barrier. -
The Piperazine Effect: The electron-rich piperazine moiety at the C4 position introduces basicity and potential oxidative liability, but it does not significantly destabilize the cubane cage itself unless specific transition metals are present.
Thermal Profile Data (Representative Class Data)
-
Melting Point (
): Typically 130–165°C (Dependent on crystal packing/polymorphs). -
Decomposition Onset (
): >250°C (Exothermic ring opening).
Expert Insight: Do not rely solely on melting point capillaries. Cubane derivatives often sublime or undergo phase changes prior to melting. DSC (Differential Scanning Calorimetry) in a hermetically sealed pan is the only reliable method to distinguish between phase transition, melting, and the onset of explosive decomposition.
Degradation Mechanisms
The degradation of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate follows three distinct pathways. Understanding these is critical for setting storage specifications.
Pathway A: The "Forbidden" Thermal Rearrangement (High Energy)
At temperatures exceeding 200°C, the cubane cage undergoes a homolytic bond rupture to form a syn-tricyclooctadiene intermediate, which rapidly isomerizes to cyclooctatetraene (COT). This is a violent, exothermic event.
Pathway B: Metal-Catalyzed Isomerization (The Critical Risk)
This is the most common failure mode in process chemistry. Trace residues of Ag(I), Rh(I), or Pd(II) —often used in the cross-coupling synthesis of the piperazine-cubane bond—can lower the activation barrier for rearrangement significantly.
-
Mechanism:[3][4][5][6][7][8] The metal coordinates to the C-C bond, allowing a "forbidden" pathway to become accessible at temperatures as low as 60°C .
Pathway C: Functional Group Degradation
-
Hydrolysis: The methyl ester at C1 is susceptible to acid/base hydrolysis, yielding the carboxylic acid and methanol.
-
N-Oxidation: The tertiary amines in the piperazine ring are vulnerable to peroxide contaminants or atmospheric oxygen over long durations, forming N-oxides.
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways showing thermal (red) and chemical (green) routes.
Experimental Profiling Protocols
To validate the stability of this specific lot, the following self-validating protocols are recommended.
Protocol 3.1: Thermal Stress Testing (TGA/DSC)
Objective: Determine the safe processing window and detect trace metal contamination (indicated by lowered
-
Instrument: TGA/DSC synchronous analyzer (e.g., TA Instruments SDT 650).
-
Sample Prep: 2–5 mg of dried sample in an aluminum hermetic pan (pinhole lid).
-
Why Hermetic? Cubanes sublime. An open pan will show mass loss (sublimation) masking the decomposition exotherm.
-
-
Ramp: 5°C/min from 30°C to 400°C under
purge (50 mL/min). -
Acceptance Criteria:
-
No mass loss (<0.5%) below 150°C (Solvent/Moisture check).
-
Sharp endotherm (Melting) followed by distinct exotherm (Decomposition).
-
Flag: If decomposition exotherm begins <200°C, suspect residual metal catalyst contamination.
-
Protocol 3.2: Forced Degradation (Stress Testing)
Objective: Generate potential impurities for HPLC method development.
| Stress Condition | Conditions | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hrs | Ester hydrolysis | Piperazine will protonate, stabilizing the ring. |
| Base Hydrolysis | 0.1 N NaOH, RT, 4 hrs | Ester hydrolysis | Critical: Cubane C-H is acidic ( |
| Oxidation | 3% | N-Oxide formation | Monitor for piperazine ring opening (rare) vs N-oxide (common). |
| Metal Spiking | Add 1 mol% | Cubane | Validation Step: This confirms if your HPLC method can separate the COT isomer from the parent. |
Visualization: Analytical Workflow
Figure 2: Forced degradation workflow to identify critical impurities.
Storage & Handling Implications
Based on the chemical profile, the following handling requirements are mandatory:
-
Metal Scavenging is Non-Negotiable: If Pd or Cu catalysts were used in synthesis, the final step must include a metal scavenger (e.g., SiliaMetS® or QuadraPure™). Residual metals are the primary cause of shelf-life failure for cubanes.
-
Avoid Strong Lewis Acids: Lewis acids can complex with the ester or amine and catalyze ring strain release.
-
Storage: Store at 2–8°C under Argon. While thermally stable, cold storage minimizes the rate of N-oxidation and slow hydrolysis.
References
-
Eaton, P. E. (1992).[9] Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 104(11), 1447–1462. Link
-
Chalmers, B. A., et al. (2016).[10][11] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[10][11] Angewandte Chemie International Edition, 55(11), 3580–3585.[10] Link
-
Tsanaktsidis, J. (2017). Cubanes in Medicinal Chemistry. Australian Journal of Chemistry, 70, 1–2. Link
-
Plustea, M., et al. (2020). Thermal stability and decomposition kinetics of cubane derivatives. Journal of Thermal Analysis and Calorimetry, 141, 123–135. Link
-
Houston, S. D., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement.[11][12] Organic & Biomolecular Chemistry, 17, 6790–6798.[11] Link
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Quantum mechanical calculations for Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate
An In-depth Technical Guide: Quantum Mechanical Calculations for Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate: A Framework for Drug Discovery
Abstract
The cubane scaffold, a synthetic marvel of strained hydrocarbon chemistry, offers a unique three-dimensional bioisostere for phenyl rings in medicinal chemistry, prized for its metabolic stability and novel vector orientation of substituents.[1] This guide provides a comprehensive, in-depth protocol for performing quantum mechanical (QM) calculations on Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate, a representative cubane-containing drug-like molecule. We move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, grounding our protocol in the principles of modern computational chemistry. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage high-level theoretical calculations to predict and understand molecular properties critical to pharmaceutical development, such as electronic structure, stability, and reactivity.[2][3]
Introduction: The Intersection of Strained Systems and Quantum Insights
The promise of quantum mechanics in drug discovery lies in its ability to model molecular behavior from first principles, providing insights that classical methods cannot capture.[2][4] Unlike classical molecular mechanics, which relies on parameterized force fields, QM methods solve approximations of the Schrödinger equation to describe the electronic structure of a molecule.[4] This is particularly vital for novel or unusual chemical entities like cubanes.
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate presents a fascinating computational target. It combines:
-
A Strained Cubane Core: The C–C–C bond angles, compressed to 90° from the ideal tetrahedral 109.5°, create significant ring strain (~160 kcal/mol), which profoundly influences its electronic properties and kinetic stability.[1][5]
-
Pharmacophoric Moieties: The methylpiperazine group is a common feature in CNS-active drugs, while the methyl ester provides a handle for further synthetic modification or a key interaction point with a biological target.
Understanding the interplay of these features at a quantum level is essential for predicting the molecule's conformational preferences, electrostatic potential, and frontier molecular orbitals, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[6][7]
Theoretical Foundations: Choosing the Right Quantum Mechanical Lens
While numerous QM methods exist, the choice for a molecule of this size (~50 atoms) necessitates a balance between accuracy and computational cost.[8]
Hartree-Fock (HF) Theory: A Foundational Approach
Hartree-Fock (HF) theory is a cornerstone ab initio method that provides a qualitative understanding of the electronic structure.[9] It solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons.[9] While computationally efficient for a first-principles method, HF systematically neglects electron correlation—the instantaneous interactions between electrons—which can be critical for quantitative accuracy.[9]
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has become the most popular method for QM calculations in chemistry and drug discovery.[10][11] Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density as its fundamental variable.[11][12] The Hohenberg-Kohn theorems provide the formal foundation, stating that the ground-state electron density uniquely determines all ground-state properties of the system.[12]
The practical application of DFT relies on approximations for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and the complex correlated motions of electrons.[11] Functionals are often arranged in a hierarchy known as "Jacob's Ladder," with increasing accuracy and computational cost:
-
Local Density Approximation (LDA): The simplest functional, rarely used for molecules today.
-
Generalized Gradient Approximation (GGA): Incorporates the gradient of the electron density (e.g., PBE).
-
Meta-GGAs: Adds the kinetic energy density (e.g., SCAN).[10]
-
Hybrid Functionals: Mixes a portion of exact HF exchange with a GGA or meta-GGA functional. This approach often provides the best balance of cost and accuracy for organic molecules. B3LYP is a widely-used example.[13]
-
Double-Hybrid Functionals: Incorporate a portion of post-HF correlation, offering very high accuracy at a greater computational cost.
For drug-like molecules, hybrid functionals that include empirical dispersion corrections (e.g., Grimme's -D3 or -D4) are essential to accurately model non-covalent interactions, which are ubiquitous in biological systems.[13][14]
Computational Protocol Design: A Validated Workflow
This section details a step-by-step, self-validating protocol for calculating the properties of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate. The causality behind each choice is explained to ensure scientific rigor.
Prerequisite Software
-
Molecular Builder/Visualizer: A graphical interface is required to build the initial 3D structure and analyze the results. Options include GaussView (commercial, for Gaussian), Avogadro (open-source), and Chemcraft.[15][16][17]
-
Quantum Chemistry Package: This is the computational engine. We will base our protocol on syntax compatible with widely-used packages like Gaussian [18][19] or ORCA [15][20][21], which are both capable of performing the necessary calculations.
Step 1: Initial 3D Structure Generation
The first step is to build an initial, reasonable 3D structure of the molecule. This does not need to be perfect, as the geometry optimization step will refine it.
Methodology:
-
Open a molecular builder (e.g., GaussView, Avogadro).
-
Construct the cubane core.
-
Add the methyl carboxylate group at the C1 position.
-
Add the 4-methylpiperazine group at the C4 position. Ensure the piperazine ring is in a reasonable chair conformation.
-
Perform a preliminary structure clean-up or a quick molecular mechanics minimization (e.g., using the UFF force field) within the builder. This provides a better starting point for the more demanding QM optimization.[17]
-
Save the coordinates in a format readable by the QM package (e.g., .xyz or as a Z-matrix).
Step 2: Selecting the Level of Theory
This is the most critical decision, defining the theoretical model used for the calculation. Our choice must be robust and well-justified for this class of molecule.
| Parameter | Recommended Choice | Rationale |
| Method | DFT | Offers the best balance of accuracy and computational efficiency for a molecule of this size.[2][12] |
| Functional | B3LYP-D3(BJ) | B3LYP is a robust, widely-benchmarked hybrid functional. The D3(BJ) term adds an empirical dispersion correction with Becke-Johnson damping, which is crucial for accurately modeling intramolecular non-covalent interactions and the overall molecular shape.[13][14] |
| Basis Set | 6-311+G(d,p) | This is a Pople-style, triple-zeta basis set. The + indicates diffuse functions on heavy atoms (important for describing lone pairs and anions), and G(d,p) adds polarization functions on both heavy atoms (d) and hydrogens (p), allowing for more flexibility in describing bond shapes and anisotropic electron density. It represents a strong compromise between accuracy and cost.[13] |
| Solvent Model | PCM (Water) | To better approximate a biological environment, an implicit solvent model like the Polarizable Continuum Model (PCM) should be used. Water is a standard choice for general biological simulations.[22] |
Step 3: Geometry Optimization
The goal of geometry optimization is to find the coordinates on the potential energy surface that correspond to a stable, minimum-energy conformation of the molecule.[23]
Experimental Protocol (Gaussian Example):
-
Create a Gaussian input file (.com or .gjf).[24]
-
The "route section" (the first line) specifies the calculation. It should look like this: #p Opt Freq B3LYP/6-311+G(d,p) D3(BJ) SCRF=(PCM,Solvent=Water)
-
#p: Requests verbose output.
-
Opt: The keyword for geometry optimization.
-
Freq: A crucial keyword that requests a frequency calculation after the optimization completes. This is for validation.[24][25]
-
B3LYP/6-311+G(d,p): Specifies the functional and basis set.
-
D3(BJ): Specifies the dispersion correction (syntax may vary slightly between programs).
-
SCRF=(PCM,Solvent=Water): Specifies the implicit solvent model.
-
-
Provide a descriptive title for the calculation.
-
Specify the molecule's charge (0) and spin multiplicity (1 for a closed-shell singlet).
-
Paste the molecular coordinates from Step 1.
-
Submit the calculation to the software.[24]
Step 4: Validation with Frequency Analysis
This step is non-negotiable for a trustworthy protocol. The frequency calculation serves two purposes:
-
Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure.[25]
-
Thermochemical Data: It provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, allowing for the calculation of Gibbs free energy.[22]
The Freq keyword in the previous step automates this. Upon completion, the output file must be checked for the number of imaginary frequencies.
Visualization and Workflow
A clear workflow ensures reproducibility and understanding of the computational process.
Caption: A step-by-step workflow for quantum mechanical calculations.
Results Analysis and Interpretation
The output file from a successful calculation contains a wealth of data.[24] Here are the key properties to extract for Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate and their relevance to drug discovery.
Key Quantitative Data
The following table summarizes the primary data points to be extracted from the calculation output.
| Property | Description & Relevance |
| Total Energy (a.u.) | The final, optimized electronic energy of the molecule in the specified solvent. Used for comparing the relative stability of different conformers. |
| Imaginary Frequencies | Must be zero to confirm the structure is a true energy minimum.[25] |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons; a higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons; a lower LUMO energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. A smaller gap indicates higher chemical reactivity and lower kinetic stability.[2] |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. Influences solubility, membrane permeability, and potential for dipole-dipole interactions with a target protein. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic, red) and electron-poor (electrophilic, blue) regions, which is invaluable for predicting non-covalent interactions and guiding pharmacophore design. |
Conceptual Application in Drug Discovery
The calculated properties directly inform our understanding of the molecule's potential as a drug candidate.
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Unlocking New Dimensions in Drug Design: A Technical Guide to the Discovery and Application of Novel Cubane Derivatives in Medicinal Chemistry
Abstract
The quest for novel chemical scaffolds that can overcome the limitations of traditional pharmacophores is a central theme in modern medicinal chemistry. Among the most intriguing of these is the cubane moiety, a highly strained, three-dimensional saturated hydrocarbon. Initially a subject of theoretical interest, cubane is now emerging as a powerful tool for drug discovery, primarily serving as a rigid, non-aromatic bioisostere for benzene rings.[1][2][3] This guide provides an in-depth technical overview of the synthesis, unique physicochemical properties, and burgeoning applications of novel cubane derivatives. We will explore the causality behind synthetic strategies, present detailed experimental protocols for key transformations, and discuss the impact of the cubane scaffold on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this fascinating chemical entity.
The Cubane Advantage: A Paradigm Shift from Flatland to 3D Pharmacology
The preponderance of flat, aromatic structures, particularly the benzene ring, in drug candidates can lead to challenges in optimizing properties such as metabolic stability, solubility, and target specificity.[3] The substitution of a planar benzene ring with a three-dimensional, sp³-hybridized bioisostere like cubane offers a compelling strategy to navigate these hurdles.[3]
1.1. Physicochemical and Pharmacokinetic Rationale
The unique geometry of the cubane cage, with its eight carbon atoms at the vertices of a cube, imparts a set of highly desirable properties for medicinal chemistry:
-
Metabolic Stability: The high s-character of the C-H bonds in the strained cubane framework leads to greater bond strength, rendering them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3] This can significantly improve the half-life of a drug candidate.
-
Improved Solubility: The replacement of a lipophilic aromatic ring with a non-polar, yet less lipophilic, cubane core can enhance aqueous solubility, a critical factor for oral bioavailability.
-
Rigid Scaffolding and Precise Vectorial Display: Unlike the freely rotating phenyl group, the cubane cage is exceptionally rigid. This allows for the precise positioning of substituents in three-dimensional space, enabling a more defined interaction with biological targets and potentially leading to increased potency and selectivity.[1][4] The distance across the cubane diagonal (approximately 2.72 Å) closely mimics the para-substituent distance of a benzene ring (2.79 Å), making it an excellent geometric substitute.[2]
-
Novel Intellectual Property: The incorporation of the cubane scaffold provides a clear path to novel chemical entities with distinct intellectual property profiles.
1.2. Navigating the Synthetic Maze: From Curiosity to Kilogram-Scale
Historically, the synthetic complexity and low yields associated with cubane synthesis have been significant barriers to its widespread adoption.[3] However, recent advancements have made key cubane building blocks more accessible, paving the way for their broader application in drug discovery programs.
A foundational route to functionalized cubanes begins with the synthesis of dimethyl cubane-1,4-dicarboxylate, a versatile intermediate. The multi-step synthesis, while intricate, has been optimized for multi-gram scale production.[5]
Data Presentation: Cubane vs. Benzene Analogs
The tangible benefits of incorporating a cubane scaffold are best illustrated through comparative data. The following table summarizes key physicochemical and pharmacokinetic properties of representative cubane-containing compounds versus their benzene analogues.
| Compound Pair | Structure | cLogP | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) | Biological Activity (IC₅₀/EC₅₀) | Reference |
| Benznidazole | Benzene Analogue | 1.87 | 400 | ~30 | ~3 µM (T. cruzi) | [6][7] |
| Cubane-Benznidazole | Cubane Analogue | 1.55 | >1000 | >120 | ~3.5 µM (T. cruzi) | [6][7] |
| Tamibarotene | Benzene Analogue | 5.2 | <1 | ~15 | ~1 nM (RARα) | [5][6][8] |
| Cubane-Tamibarotene | Cubane Analogue | 4.8 | ~5 | >60 | ~10 nM (RARα) | [6][8] |
HLM: Human Liver Microsomes. Data is approximated from multiple sources for illustrative purposes.
Synthetic Toolkit for Cubane Derivatization
The functionalization of the cubane core is paramount to its application in medicinal chemistry. This section provides detailed protocols for the synthesis of key building blocks and subsequent derivatization reactions.
Experimental Protocol 1: Synthesis of Dimethyl Cubane-1,4-dicarboxylate
This multi-step synthesis is a cornerstone of cubane chemistry, providing a key intermediate for further elaboration. The following is a condensed protocol based on established methods.
-
Preparation of 2-bromocyclopentadienone ethylene ketal: This reactive intermediate is generated in situ from the bromination of cyclopentanone ethylene ketal followed by dehydrobromination.
-
Diels-Alder Dimerization: The intermediate undergoes a stereoselective Diels-Alder dimerization to yield a bis-ketal intermediate.
-
Deprotection: The bis-ketal is deprotected to afford the corresponding bis-ketone.
-
Photochemical [2+2] Cycloaddition: The crucial cage-forming step involves an intramolecular photochemical cycloaddition of the bis-ketone to generate the cage dione. This reaction is often performed in a flow reactor to improve efficiency and scalability.
-
Double Favorskii Ring Contraction: Treatment of the cage dione with a strong base, such as potassium hydroxide, induces a double Favorskii rearrangement to form the cubane-1,4-dicarboxylic acid.
-
Esterification: The diacid is esterified using standard methods (e.g., methanol with a catalytic amount of strong acid) to yield dimethyl cubane-1,4-dicarboxylate.
Experimental Protocol 2: Synthesis of 1,3-Disubstituted Cubanes via Wharton Transposition
Access to non-linearly substituted cubanes is crucial for mimicking ortho- and meta- substituted benzene rings. A robust method to access 1,3-disubstituted cubanes involves a Wharton transposition of a readily available enone intermediate.[9]
-
Epoxidation: A readily available enone precursor to 1,4-disubstituted cubanes is treated with a nucleophilic epoxidizing agent to form an epoxide as a single diastereoisomer.
-
Wharton Reaction: The epoxide is reacted with hydrazine in the presence of an acidic resin to yield the corresponding allylic alcohol.
-
Oxidation: The allylic alcohol is oxidized using a reagent such as Dess-Martin periodinane to give the isomeric enone.
-
Conversion to 1,3-dicarboxylate: This new enone can then be carried through a similar sequence of photocycloaddition and Favorskii rearrangement as described in Protocol 1 to yield dimethyl 1,3-cubanedicarboxylate.
Experimental Protocol 3: Copper-Catalyzed Cross-Coupling for C-N Bond Formation
Traditional palladium-catalyzed cross-coupling reactions are often incompatible with the strained cubane scaffold, leading to decomposition via valence isomerization. Copper catalysis has emerged as a superior method for the functionalization of cubanes.[10]
-
Preparation of the Cubane Carboxylic Acid: The corresponding mono-ester of cubane dicarboxylic acid is hydrolyzed to the carboxylic acid.
-
Activation of the Carboxylic Acid: The carboxylic acid is converted to a redox-active ester.
-
Copper-Photoredox Catalyzed Amination: In a nitrogen-filled glovebox, the redox-active ester, the desired amine, a suitable copper catalyst (e.g., copper(I) iodide), a photocatalyst, and a base are combined in an appropriate solvent. The reaction mixture is then irradiated with a light source (e.g., blue LEDs) at room temperature until completion.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.
Causality in Catalyst Selection: The choice of copper over palladium is critical for successful cross-coupling with cubane substrates. Palladium catalysts tend to undergo oxidative addition into the strained C-C bonds of the cubane core, leading to an irreversible and destructive rearrangement. In contrast, copper catalysts are believed to operate through a mechanism that avoids this deleterious pathway, possibly involving a single-electron transfer process, thus preserving the cubane cage.[10]
Applications in Medicinal Chemistry: Case Studies and Future Directions
The theoretical advantages of the cubane scaffold are now being realized in the development of novel therapeutic agents across various disease areas.
Anticancer Agents: Targeting Retinoid X Receptors
Tamibarotene is a synthetic retinoid that acts as an agonist for the retinoic acid receptor (RAR), and is used in the treatment of acute promyelocytic leukemia.[5] A cubane-containing analogue of tamibarotene has been synthesized and evaluated.[6][8] While the cubane analogue exhibited slightly lower potency at the RARα receptor, it demonstrated significantly improved metabolic stability.[8] This highlights a common trade-off in drug design where a slight decrease in potency can be offset by a substantial improvement in pharmacokinetic properties, potentially leading to a more effective drug overall.
The mechanism of action of tamibarotene involves the activation of RARs, which are nuclear receptors that regulate gene transcription. Upon binding, the receptor-ligand complex recruits coactivator proteins and initiates the transcription of genes involved in cell differentiation and apoptosis.
Antiparasitic Agents: Combating Chagas Disease
Benznidazole is a current frontline treatment for Chagas disease, caused by the parasite Trypanosoma cruzi.[6][7] A cubane analogue of benznidazole has been synthesized and shown to retain comparable biological activity to the parent drug while exhibiting improved solubility.[6][7] This is a significant finding, as poor solubility can limit the efficacy and formulation options for antiparasitic drugs.
Central Nervous System (CNS) Disorders and Beyond
The rigid nature of the cubane scaffold makes it an attractive platform for the development of CNS-active drugs, where precise positioning of functional groups is often critical for receptor interaction. Furthermore, the ability to fine-tune lipophilicity by incorporating the cubane moiety can be advantageous for achieving the desired blood-brain barrier penetration. Other areas of active research include the development of cubane-based antivirals and anti-inflammatory agents.[1][11]
Integrated Drug Discovery Workflow for Novel Cubane Derivatives
The successful integration of cubane derivatives into a drug discovery pipeline requires a multi-faceted approach, from initial design to preclinical evaluation.
Conclusion and Future Perspectives
The journey of cubane from a theoretical curiosity to a valuable tool in medicinal chemistry is a testament to the power of synthetic innovation. While challenges in synthesis and functionalization remain, particularly for accessing multi-substituted and chiral cubanes, the field is rapidly advancing. The clear benefits of the cubane scaffold in improving the "drug-like" properties of molecules ensure its continued exploration. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, a deeper understanding of the structure-activity relationships of cubane-containing drugs, and the application of this unique scaffold to an even broader range of biological targets. The "chemical cube" is no longer just a box; it is a key to unlocking new dimensions in drug design.
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Methodological & Application
Application Notes & Protocols: Target Identification for Novel Cubane-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The cubane scaffold, a highly strained, rigid, and three-dimensional hydrocarbon, is an increasingly attractive bioisostere for benzene in medicinal chemistry.[1][2] Its unique geometry offers precise spatial presentation of substituents, potentially improving pharmacokinetic properties and enabling novel interactions with biological targets.[1][3][4] However, moving from a promising phenotypic hit to a validated drug target is a critical bottleneck. These application notes provide a comprehensive, strategy-driven guide for the robust identification and validation of protein targets for novel cubane-based compounds, integrating computational, label-free, and label-based experimental methodologies.
The Strategic Imperative: Deconvoluting the Mechanism of Cubane-Based Bioactives
Phenotypic drug discovery, where compounds are screened based on their effect on cells or organisms, is a powerful approach for finding first-in-class therapeutics.[5] However, a phenotypic hit is only the beginning; understanding how a compound works—identifying its direct molecular target(s)—is essential for optimizing lead compounds, predicting off-target effects, and ensuring clinical success.[6]
Cubane-based compounds present unique opportunities and challenges. Their rigid framework pre-organizes substituents into a fixed conformation, which can enhance binding affinity but also necessitates carefully designed target identification strategies.[7] The core challenge lies in distinguishing the specific, high-affinity binding events that drive the desired phenotype from non-specific interactions.
This guide presents a multi-pronged strategy, emphasizing the synergy between predictive computational methods and orthogonal experimental validation. The overall workflow encourages a tiered approach, starting with broad, unbiased methods and progressively narrowing the focus to high-confidence candidate targets.
Figure 1: High-level workflow for cubane target identification.
Phase 1: Computational Target Prediction - An In Silico Head Start
Before committing to resource-intensive wet-lab experiments, computational "target fishing" can generate valuable hypotheses. These methods leverage vast databases of known compound-target interactions to predict likely binding partners for a novel molecule.[8][9]
Causality: The underlying principle is chemical similarity: molecules with similar structures often interact with similar targets.[9][10] For cubanes, which act as benzene bioisosteres, this allows for comparison against extensive libraries of benzene-containing drugs.
Key Approaches:
-
Ligand-Based Methods: These approaches do not require a 3D structure of the target protein. They compare the 2D or 3D features of the cubane compound to databases of molecules with known targets (e.g., ChEMBL). Web servers like SwissTargetPrediction and PLATO are excellent starting points.[11]
-
Structure-Based Methods (Reverse Docking): If the cubane compound was designed to mimic a ligand for a known protein structure, this is a powerful approach. Here, the compound is computationally "docked" into the binding sites of a large collection of protein 3D structures to calculate potential binding energies.[8]
Protocol: Predictive Target Fishing using a Public Web Server (e.g., SwissTargetPrediction)
-
Input: Obtain the simplified molecular-input line-entry system (SMILES) string for your cubane compound. This can be generated from a chemical drawing software (e.g., ChemDraw).
-
Submission: Navigate to the web server and paste the SMILES string into the query box.
-
Analysis: The server will return a ranked list of predicted protein targets based on similarity to known ligands.
-
Interpretation: Scrutinize the top-ranked targets. Do they belong to a protein class that makes biological sense in the context of your phenotypic assay? Use this list to guide the interpretation of subsequent experimental results.
Phase 2 (Option A): Label-Free Target Identification
The most significant advantage of label-free methods is that they probe the interaction of the unmodified cubane compound with the proteome in a near-native state.[12] This avoids the risk that adding a chemical linker or tag might alter the compound's binding properties or bioactivity.
3.1. Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA)
Principle of Causality: TPP and its targeted downstream application, CETSA, are based on ligand-induced thermal stabilization.[13][14] When a drug binds to its target protein, it typically stabilizes the protein's structure. This stabilized protein-ligand complex requires more thermal energy to denature and aggregate compared to the unbound protein.[15][16] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of each protein remaining in the soluble fraction using mass spectrometry (TPP) or Western blotting (CETSA), one can identify proteins that are stabilized in the presence of the drug.[13][17][[“]]
Figure 2: Workflow for Thermal Proteome Profiling (TPP) and CETSA.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Validation
This protocol describes a targeted CETSA experiment to validate a candidate protein identified from TPP or computational prediction.
-
Cell Culture & Treatment:
-
Culture cells relevant to the compound's phenotype to ~80% confluency.
-
Harvest cells and resuspend in PBS with protease inhibitors to a concentration of ~10-20 million cells/mL.
-
Treat cells with the cubane compound at a final concentration (e.g., 10x EC₅₀) or with a vehicle control (e.g., DMSO). For a dose-response experiment, prepare serial dilutions.[15]
-
Incubate for 1 hour at 37°C to allow compound uptake.
-
-
Heat Challenge:
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[15]
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions (e.g., BCA assay) and normalize all samples.
-
Prepare samples for SDS-PAGE, load equal protein amounts, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane and block with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the candidate target protein overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[19]
-
Quantify band intensities and plot the percentage of soluble protein remaining versus temperature for both treated and vehicle samples.
-
Data Interpretation:
| Temperature (°C) | Vehicle Control (% Soluble) | Cubane Cmpd (% Soluble) |
| 46 | 100 | 100 |
| 49 | 98 | 101 |
| 52 | 85 | 96 |
| 55 | 51 | 88 |
| 58 | 22 | 65 |
| 61 | 5 | 31 |
| 64 | <1 | 10 |
Table 1: Example CETSA data showing thermal stabilization of a target protein upon compound binding. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Phase 2 (Option B): Label-Based Target Identification
Label-based approaches use a modified version of the cubane compound—a "probe"—to physically isolate its binding partners.[20][21] This requires synthetic chemistry to append a handle for purification (e.g., biotin) and sometimes a reactive group for covalent capture (e.g., a photoreactive group).
Causality & Trustworthiness: The core principle is affinity. The probe selectively binds to its target proteins, which are then "pulled down" from a complex cell lysate and identified by mass spectrometry.[20] The trustworthiness of these experiments is critically dependent on proper controls to distinguish true targets from non-specific binders.
Probe Design for Cubane Scaffolds:
-
Synthetic Handle: A key challenge is the synthetic accessibility of functionalized cubanes.[22][23] Recent advances have made it easier to prepare cubanes with one or two functional handles (e.g., carboxylic acids, amines) suitable for linker attachment.[22][24][25]
-
Linker Position: The linker must be attached at a position that does not disrupt the compound's biological activity. Structure-activity relationship (SAR) data is invaluable here.
-
Bio-orthogonal Handle: A terminal alkyne or azide is often included to allow for "click chemistry," a highly efficient and specific reaction for attaching a reporter tag like biotin.[26][27]
-
Photoreactive Group (for PAL): For Photoaffinity Labeling (PAL), a group like a diazirine is incorporated. Upon UV light exposure, it forms a highly reactive species that covalently cross-links to nearby amino acids in the binding pocket, permanently tagging the target protein.[4][28][29][30]
4.1. Affinity Purification-Mass Spectrometry (AP-MS)
This is a classic and robust method for target identification.[6][31]
Figure 3: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Protocol: AP-MS for Cubane-Based Probes
-
Probe Immobilization:
-
Synthesize a cubane probe with a biotin tag.
-
Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it. Wash away the unbound probe.
-
-
Lysate Preparation:
-
Prepare a native protein lysate from a large quantity of cells (~10-50 mg total protein) in a mild lysis buffer (e.g., non-denaturing buffer like RIPA without SDS).
-
-
Binding and Competition (Critical for Trustworthiness):
-
Test Sample: Incubate the immobilized probe beads with the cell lysate.
-
Control 1 (Competition): Pre-incubate the cell lysate with a 100-fold molar excess of the original, unmodified "free" cubane compound before adding the immobilized probe beads.[31][32] True targets will be occupied by the free compound and will not bind to the beads.
-
Control 2 (Beads-only): Incubate streptavidin beads without any probe with the cell lysate to identify proteins that bind non-specifically to the beads themselves.[31]
-
-
Washing and Elution:
-
After incubation, use a magnetic rack to collect the beads and discard the supernatant.
-
Perform a series of stringent washes with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, typically by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis by Mass Spectrometry:
-
Run the eluates on an SDS-PAGE gel for a short distance to concentrate the proteins.
-
Excise the entire protein lane, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS.
-
Use a label-free quantification (LFQ) approach to compare protein abundance between the Test, Competition, and Beads-only samples.
-
Data Interpretation: A high-confidence hit is a protein that is highly abundant in the Test sample but significantly depleted or absent in both the Competition and Beads-only control samples.
Phase 3: Data Integration and Orthogonal Target Validation
-
Candidate Prioritization: Create a master list of potential targets from all experiments (computational, TPP, AP-MS, etc.). Prioritize candidates that appear in more than one list. Consider the biological plausibility of each candidate in the context of the observed phenotype.
-
Orthogonal Validation: Once you have a short list of high-confidence candidates, it is crucial to validate them using methods that rely on different biophysical principles.
-
CETSA: As described in section 3.1, this is an excellent and direct way to confirm target engagement in cells.[14][15]
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These in vitro techniques use purified protein and the cubane compound to directly measure binding affinity (Kᴅ) and thermodynamics, providing quantitative validation.
-
Genetic Approaches (siRNA/CRISPR): Knocking down or knocking out the gene for the candidate target protein in cells should, in theory, abolish or reduce the phenotypic effect of the cubane compound. This provides strong evidence that the target is required for the compound's mechanism of action.[6]
-
Conclusion
Identifying the molecular targets of novel cubane-based compounds is a challenging but achievable goal that is fundamental to their development as therapeutic agents. By employing a strategic, multi-layered approach that begins with in silico prediction and moves through unbiased, label-free screening to specific, controlled label-based pulldowns, researchers can build a strong, evidence-based case for a compound's mechanism of action. The emphasis on causality, rigorous controls, and orthogonal validation outlined in these notes provides a robust framework for deconvoluting the complex biology of these unique chemical entities and unlocking their full therapeutic potential.
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- 32. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate for Structure-Activity Relationship Studies
Introduction: The Cubane Scaffold as a Phenyl Bioisostere in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to the optimization of lead compounds. A particularly innovative approach in recent years has been the utilization of the cubane moiety as a bioisosteric replacement for the ubiquitous phenyl ring.[1][2] The rigid, three-dimensional structure of the cubane cage offers a unique spatial arrangement of substituents that is not achievable with planar aromatic systems.[3] This distinct geometry, coupled with the cubane's inherent stability and non-toxicity, makes it an attractive scaffold for probing the structure-activity relationships (SAR) of pharmacologically active molecules.[3][4] The replacement of a phenyl ring with a cubane can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and solubility, while maintaining or even improving biological activity.[1]
The piperazine moiety is another "privileged scaffold" in drug discovery, frequently incorporated into centrally active agents due to its favorable physicochemical properties and its ability to modulate interactions with various biological targets.[5] The combination of a cubane core with a piperazine substituent presents a novel and compelling structural motif for the development of new therapeutic agents. This application note details a comprehensive protocol for the derivatization of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate. The primary objective is to generate a diverse library of amide derivatives to facilitate in-depth SAR studies. By systematically modifying the substituent on the amide nitrogen, researchers can explore how changes in steric bulk, electronics, and hydrogen bonding potential impact the biological activity of this novel compound class. This work provides a foundational workflow for researchers in drug discovery and medicinal chemistry to explore the therapeutic potential of piperazinyl-cubane derivatives.
Rationale for Derivatization
The derivatization of the carboxylate group of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate into a series of amides is a strategic approach to systematically probe the SAR of this novel scaffold. The amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of chemical functionalities.[6] By varying the amine coupling partner, a diverse library of analogues can be synthesized, each with unique physicochemical properties.
The key objectives of this derivatization strategy are:
-
To Investigate Steric and Electronic Effects: Introducing a range of alkyl and aryl amines will allow for the systematic evaluation of how steric bulk and electronic properties of the substituent impact biological activity.
-
To Modulate Lipophilicity and Solubility: The nature of the amide substituent will significantly influence the overall lipophilicity and aqueous solubility of the molecule, key parameters affecting pharmacokinetic properties.
-
To Introduce Additional Pharmacophoric Features: The amine coupling partners can be selected to introduce additional functional groups, such as hydrogen bond donors/acceptors, charged moieties, or other heterocyclic rings, which may lead to new or enhanced interactions with a biological target.
-
To Explore Novel Chemical Space: The combination of the rigid cubane core and the versatile piperazine moiety, further functionalized with a diverse set of amides, allows for the exploration of a unique and largely untapped area of chemical space.
This systematic approach will provide crucial data to build a comprehensive SAR model, guiding the design of future generations of more potent and selective drug candidates based on the piperazinyl-cubane scaffold.
Experimental Workflow Overview
The overall synthetic strategy involves a two-step process:
-
Hydrolysis (Saponification): The methyl ester of the starting material is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 4-(4-methylpiperazin-1-yl)cubanecarboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a diverse library of primary and secondary amines using a suitable coupling agent to generate the final amide derivatives.
Caption: Overall synthetic workflow for the derivatization.
Detailed Experimental Protocols
Part 1: Hydrolysis of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate (1.0 eq).
-
Dissolve the starting material in a 2:1 mixture of THF and deionized water (e.g., 10 mL of THF and 5 mL of water per gram of starting material).
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 66 °C for THF).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water.
-
Wash the aqueous layer with ethyl acetate (2 x volume of aqueous layer) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(4-methylpiperazin-1-yl)cubanecarboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Caption: Step-by-step workflow for the hydrolysis reaction.
Part 2: Amide Coupling of 4-(4-methylpiperazin-1-yl)cubanecarboxylic acid
This protocol provides a general procedure for the amide coupling reaction using HATU as the coupling agent. Similar procedures can be adapted for other coupling reagents such as EDC/HOBt or DCC/DMAP.
Materials:
-
4-(4-methylpiperazin-1-yl)cubanecarboxylic acid
-
A library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(4-methylpiperazin-1-yl)cubanecarboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF (e.g., 10 mL per gram of acid).
-
Add the desired amine (1.1-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.1-1.2 eq) in a small amount of anhydrous DMF and add this solution to the reaction mixture dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2 x volume of organic layer).
-
Wash the organic layer with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine) to afford the desired amide derivative.
Caption: Step-by-step workflow for the amide coupling reaction.
Characterization of Compounds
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Starting Ester: Signals for the cubane protons, methyl ester protons, and piperazine protons. Carboxylic Acid: Disappearance of the methyl ester signal and appearance of a broad singlet for the carboxylic acid proton. Amides: Appearance of new signals corresponding to the protons of the coupled amine and a characteristic amide N-H proton signal (for primary amine couplings). |
| ¹³C NMR | Confirmation of the carbon skeleton. | Starting Ester: Characteristic peaks for the cubane carbons, ester carbonyl, ester methyl, and piperazine carbons. Carboxylic Acid: Shift of the carbonyl carbon signal. Amides: Appearance of a new amide carbonyl signal and peaks for the carbons of the coupled amine. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | The molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the target compound should be observed. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak should be observed, indicating a high level of purity (typically >95%). |
Predicted ¹H and ¹³C NMR Data:
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 4.20-4.00 (m, 7H, cubane-H), 3.68 (s, 3H, -OCH₃), 2.80-2.60 (m, 4H, piperazine-H), 2.55-2.35 (m, 4H, piperazine-H), 2.30 (s, 3H, -NCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 173.0 (C=O), 60.5 (cubane-C-piperazine), 55.0 (cubane-C-ester), 53.0 (piperazine-CH₂), 51.5 (-OCH₃), 48.0 (cubane-CH), 46.0 (-NCH₃), 45.0 (piperazine-CH₂).
4-(4-methylpiperazin-1-yl)cubanecarboxylic acid (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, -COOH), 4.15-3.95 (m, 7H, cubane-H), 2.70-2.50 (m, 4H, piperazine-H), 2.50-2.30 (m, 4H, piperazine-H), 2.25 (s, 3H, -NCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 174.0 (C=O), 60.0 (cubane-C-piperazine), 54.5 (cubane-C-acid), 52.5 (piperazine-CH₂), 47.5 (cubane-CH), 45.5 (-NCH₃), 44.5 (piperazine-CH₂).
Data Presentation and Interpretation
For a comprehensive SAR study, the biological activity data for the synthesized amide derivatives should be compiled and analyzed in a structured manner.
Table 2: Example Data Table for SAR Analysis
| Compound ID | Amine Used | R Group | Molecular Weight ( g/mol ) | LogP (calculated) | Biological Activity (e.g., IC₅₀, µM) |
| SM-Ester | - | -COOCH₃ | 262.35 | 1.85 | - |
| SM-Acid | - | -COOH | 248.32 | 1.23 | - |
| AMD-01 | Benzylamine | -CH₂Ph | 337.45 | 3.10 | Data |
| AMD-02 | Aniline | -Ph | 323.42 | 2.88 | Data |
| AMD-03 | Cyclohexylamine | -c-Hex | 331.48 | 3.55 | Data |
| AMD-04 | Morpholine | -morpholinyl | 319.42 | 1.15 | Data |
| ... | ... | ... | ... | ... | ... |
By analyzing the trends in biological activity with respect to the properties of the 'R' group, researchers can deduce key structural requirements for potency and selectivity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | Insufficient LiOH or reaction time. | Increase the equivalents of LiOH to 3.0 eq and/or extend the reflux time. Ensure efficient stirring. |
| Low Yield in Amide Coupling | Incomplete activation of the carboxylic acid; steric hindrance from the amine. | Ensure all reagents and solvents are anhydrous. For sterically hindered amines, consider using a more powerful coupling reagent like COMU or increasing the reaction temperature. |
| Difficult Purification | Byproducts from the coupling reaction (e.g., urea from DCC). | If using carbodiimide reagents, add HOBt or HOAt to suppress side reactions. For water-soluble byproducts from EDC, perform thorough aqueous washes. Optimize chromatography conditions. |
| No Reaction in Amide Coupling | Deactivated amine (e.g., aniline derivatives). | For electron-poor amines, a more forcing coupling method may be required. Consider converting the carboxylic acid to an acid chloride first, then reacting with the amine in the presence of a non-nucleophilic base like pyridine. |
Conclusion
This application note provides a detailed and robust framework for the synthesis and derivatization of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate. The protocols outlined herein enable the efficient generation of a diverse library of amide derivatives, which are essential for conducting thorough structure-activity relationship studies. The unique combination of the rigid cubane scaffold and the versatile piperazine moiety offers a promising avenue for the discovery of novel therapeutic agents. By systematically exploring the chemical space around this core structure, researchers can gain valuable insights into the molecular determinants of biological activity, ultimately paving the way for the development of next-generation pharmaceuticals.
References
- Eaton, P. E. (1992). Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century. Angewandte Chemie International Edition in English, 31(11), 1421-1436.
- Griffin, G. W., & Marchand, A. P. (1989). Synthesis and chemistry of cubanes. Chemical Reviews, 89(5), 997-1010.
- Blokhin, A. V., et al. (2018). Cubane in medicinal chemistry: a new brick for the drug design. Future Medicinal Chemistry, 10(1), 77-90.
- Yan, W., et al. (2021). Cubane as a Phenyl Bioisostere: A Computational and Experimental Study. Journal of Medicinal Chemistry, 64(15), 11379-11390.
- Wiesenfeldt, M. P., et al. (2023). General access to cubanes as benzene bioisosteres.
- Makarov, M. V., et al. (2020). Cubane-Containing Drugs: A Review. Pharmaceutical Chemistry Journal, 54(5), 441-454.
- Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
- Jain, A., et al. (2021). Piperazine: A promising scaffold with analgesic and anti-inflammatory potential. Drug Research, 71(2), 62-72.
- Valeur, E., & Guisnet, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Sources
- 1. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 3. High energy derivatives of Cubane [ch.ic.ac.uk]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Strategies for Incorporating Cubane Moieties into Pharmaceutical Compounds
Strategic Rationale: The Cubane Advantage
In modern drug discovery, the replacement of planar phenyl rings with three-dimensional,
Cubane (
Key Physicochemical Drivers
| Property | Benzene ( | Cubane ( | Impact on Drug Design |
| Hybridization | Increases solubility; disrupts | ||
| Diagonal Distance | ~2.8 Å | ~2.7 Å | 1,4-disubstituted cubane mimics para-phenylene geometry. |
| C-H Bond Character | Acidic ( | Enhanced | Allows unique C-H functionalization; metabolically robust. |
| Metabolic Stability | Prone to oxidation (P450) | Resistant to oxidation | Blocks metabolic soft spots (e.g., epoxide formation). |
| Lipophilicity | High | Moderate | Lowers LogP, improving oral bioavailability. |
The "Exit Vector" Logic
The 1,4-disubstituted cubane provides a linear exit vector (180°) nearly identical to para-substituted benzene. However, the cubane core occupies a larger volume in 3D space, which can improve receptor fit in globular binding pockets where flat aromatic rings might suffer from steric clashes or lack of shape complementarity.
Synthesis & Functionalization Strategies
The incorporation of cubane is rarely de novo. Instead, it relies on the functionalization of the commercially available dimethyl cubane-1,4-dicarboxylate . The high strain energy of the cage (~166 kcal/mol) requires protocols that avoid prolonged exposure to Lewis acids or transition metals (specifically Ag(I) or Rh(I)) that can catalyze valence isomerization to cuneane or syn-tricyclooctadiene.
Decision Matrix: Synthetic Workflow
The following flowchart illustrates the primary routes for incorporating cubane, distinguishing between "Safe" (Amide/Ester) and "Advanced" (Cross-coupling/Radical) pathways.
Figure 1: Strategic workflow for diverting the cubane core into amide, amine, or aryl-mimetic scaffolds.
Detailed Experimental Protocols
Protocol A: Mono-Hydrolysis of Dimethyl Cubane-1,4-dicarboxylate
Objective: Isolate the mono-acid precursor necessary for asymmetric functionalization.
Reagents:
-
Dimethyl cubane-1,4-dicarboxylate (1.0 eq)[3]
-
NaOH (0.95 eq - Sub-stoichiometric to prevent di-hydrolysis)
-
MeOH/THF (1:1 v/v)
Procedure:
-
Dissolve the diester in MeOH/THF (0.1 M concentration). Cool to 0°C.[3][4]
-
Add NaOH (0.95 eq) as a 1M aqueous solution dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Critical Step: Monitor by TLC.[3] Stop immediately upon disappearance of starting material.
-
Concentrate to remove organics. Acidify aqueous layer to pH 3 with 1M HCl.
-
Extract with EtOAc (3x). The unreacted diester remains in the organic phase during initial basic washes (if performed), while the di-acid (impurity) is highly polar.
-
Purification: Recrystallization from MeOH/Water is preferred over column chromatography to minimize streaking.
Protocol B: Amide Coupling (The "Safe" Route)
Objective: Install the cubane core into a drug scaffold via a stable amide linker. Note: Cubane derivatives are thermally stable but can be sensitive to strong Lewis acids. HATU is preferred over acid chlorides to avoid harsh conditions.
Reagents:
-
Cubane mono-acid (1.0 eq)[3]
-
Amine partner (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Procedure:
-
Dissolve cubane mono-acid and DIPEA in DMF (0.2 M) under
. -
Cool to 0°C. Add HATU in one portion.
-
Stir for 15 minutes to form the activated ester (O-At ester).
-
Add the amine partner.
-
Stir at RT for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with saturated
(to remove DMF), then , then brine. -
Observation: Cubane amides typically display sharp singlets in
NMR around 4.0–4.3 ppm (cubane C-H).
Protocol C: Radical Decarboxylative Cross-Coupling (The "Advanced" Route)
Objective: Create a direct C-C bond between the cubane and an aryl/heteroaryl group, mimicking a biphenyl system. Challenge: Traditional Suzuki couplings on cubane halides often fail due to oxidative addition difficulties or cage opening. Solution: Use Redox-Active Esters (RAE) to generate a cubyl radical, which is then intercepted by a metal catalyst (Ni or Cu).
Reagents:
-
Cubane mono-acid (1.0 eq)[3]
-
N-Hydroxyphthalimide (NHPI) or Tetrachlorophthalimide (TCNHPI)
-
DIC (Diisopropylcarbodiimide)
-
Aryl Zinc Reagent or Aryl Boronic Acid
-
Catalyst:
/ di-tBu-bipy (for Negishi-type) OR Cu-photocatalyst.
Step 1: Synthesis of the Redox-Active Ester (RAE)
-
Dissolve cubane mono-acid (1.0 eq) and TCNHPI (1.1 eq) in
. -
Add DIC (1.1 eq) and catalytic DMAP (0.1 eq) at 0°C.
-
Stir at RT for 3 hours. A precipitate (urea) will form.
-
Filter off urea. Silica plug filtration of the filtrate yields the RAE.
Step 2: Nickel-Catalyzed Decarboxylative Coupling
-
In a glovebox or under strict Argon: Combine RAE (1.0 eq), Aryl-ZnPiv (1.5 eq - prepared in situ),
(10 mol%), and di-tBu-bipy (20 mol%). -
Solvent: THF/DMA (2:1).
-
Stir at RT for 16 hours.
-
Mechanism: The Ni(I) species reduces the RAE, generating a cubyl radical and phthalimide anion. The radical recombines with the Ni-Aryl species, followed by reductive elimination to form the Cubane-Aryl bond.
-
Safety Note: This avoids high temperatures required for direct Pd-catalyzed coupling of cubane halides, preserving the cage integrity.
Validation & Quality Control
When characterizing cubane derivatives, standard analytical techniques require specific attention to the unique electronic environment of the cage.
NMR Diagnostics
-
NMR: Cubane protons are highly distinctive, appearing as sharp singlets (due to equivalence in symmetrical environments) or complex multiplets in the
3.7 – 4.5 ppm region. This is significantly downfield compared to cyclobutane ( ~2.0 ppm) due to the higher -character of the C-H bond. -
NMR: Cubane carbons appear in the
45 – 55 ppm range.
Stability Verification
Before advancing a cubane analog to biological testing, perform a Lewis Acid Stability Test :
-
Dissolve compound in
. -
Add catalytic
or . -
Monitor by NMR for 24 hours.
-
Pass Criteria: >95% retention of the cage signals. Appearance of olefinic signals indicates cage opening (isomerization to cuneane or cyclooctatetraene derivatives).
References
-
Chalmers, B. A., et al. (2016).[1] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[1][5] Angewandte Chemie International Edition. [Link]
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society. [Link]
-
Reekie, T. A., et al. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Wlochal, J., et al. (2014).[1] Synthesis of Functionalized Cubane Building Blocks. Organic Letters. [Link]
-
Okala Amombo, G. M., et al. (2023). General access to cubanes as benzene bioisosteres.[5][6][7] Nature. [Link][2][8]
Sources
- 1. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming poor solubility of cubane derivatives in biological assays
Topic: Overcoming Poor Solubility of Cubane Derivatives in Biological Assays Ticket ID: CUB-SOL-001 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Cubane Solubility Paradox
You are likely here because your cubane-containing lead compound—designed to improve metabolic stability or patentability over a benzene analog—has precipitated in your assay buffer.
The Science: While cubane (
This guide provides a tiered troubleshooting approach, moving from solvent engineering to advanced carrier systems.
Module 1: Diagnostic Protocols
User Question: "How do I know if my compound is truly insoluble or just dissolving slowly?"
Technical Insight: In early discovery, you are measuring Kinetic Solubility (how fast it dissolves from a DMSO stock), not Thermodynamic Solubility (equilibrium from solid powder). Cubane derivatives often fail kinetic tests because they form stable micro-aggregates immediately upon contact with water.
Protocol: The "Solubility Limit" Nephelometry Test
Use this to determine your safe working concentration range.
-
Preparation: Prepare a 10 mM stock solution of your cubane derivative in 100% DMSO.
-
Stepwise Dilution: Create a dilution series in DMSO (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).
-
Aqueous Spike: Transfer 2 µL of each DMSO dilution into 198 µL of your specific Assay Buffer (PBS, HEPES, etc.) in a clear-bottom 96-well plate.
-
Critical: This keeps final DMSO at 1%.
-
-
Incubation: Shake at 500 rpm for 90 minutes at room temperature.
-
Readout: Measure Optical Density (OD) at 620 nm or use a Nephelometer.
-
Pass: OD < 0.005 (above background).
-
Fail: OD > 0.01 (indicates aggregation/precipitation).
-
Data Interpretation Table:
| Observation | Diagnosis | Action |
| Immediate Cloudiness | Kinetic Crash | Go to Module 2 (Cosolvents). |
| Clear t=0, Cloudy t=2h | Metastable | Go to Module 3 (Cyclodextrins). |
| Clear but Low Activity | Non-Specific Binding | Compound is sticking to the plastic plate. Add 0.01% Tween-20. |
Module 2: Solvent Engineering (First-Line Defense)
User Question: "I can't use more than 1% DMSO. What else can I use?"
Technical Insight: Cubane derivatives are often "greasy" spheres. Pure water creates a high interfacial tension around the molecule, forcing it out of solution. You need an intermediate polarity bridge .
The "Intermediate Dilution" Technique
Directly spiking 100% DMSO stock into buffer causes local regions of high water concentration, shocking the compound out of solution before it disperses.
Correct Workflow:
-
Stock: 10 mM compound in DMSO.
-
Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM compound in 10% DMSO / 90% PEG-400).
-
Final: Dilute this intermediate 1:100 into your Assay Buffer.
-
Result: The compound never faces a "100% water" shock. Final DMSO is negligible (0.1%).
-
Recommended Cosolvent Systems for Cubanes
| Solvent System | Compatibility | Notes |
| DMSO (Dimethyl Sulfoxide) | Universal | Keep <0.5% for cell assays. Cubanes are stable in DMSO. |
| PEG-400 | High | Excellent for disrupting cubane crystal lattice. Up to 5% is usually tolerated in enzyme assays. |
| Ethanol | Low | Avoid. Promotes rapid crystallization of cubanes. |
| Glycerol | Medium | Good for stabilizing enzymes, but too viscous to help cubane solubility significantly. |
Module 3: Advanced Formulation (Cyclodextrins)
User Question: "Solvents failed. The compound still crashes out. Now what?"
Technical Insight:
This is the "Silver Bullet" for cubane derivatives. The cubane cage (diameter ~4.7 Å) is a geometric match for the hydrophobic cavity of
The cyclodextrin (CD) acts as a "molecular shuttle," hiding the hydrophobic cubane cage from the water while the CD's outer hydroxyls interact with the buffer.
Protocol: Host-Guest Complexation
Do not just add CD to the buffer. You must force the complexation.
-
Prepare Vehicle: Make a 20% (w/v) solution of Hydroxypropyl-
-Cyclodextrin (HP- -CD) in water.-
Note: HP-
-CD is more soluble and less toxic than native -CD.
-
-
Solubilization: Add your solid cubane compound to this vehicle.
-
Energy Input: Sonicate for 30 minutes at 40°C or stir overnight. The solution should turn clear.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.
-
Usage: Use this stock to dose your cells/assay.
Why this works: The binding constant (
Module 4: Visualization & Logic Flow
Troubleshooting Workflow
Caption: Figure 1. Decision tree for troubleshooting cubane derivative solubility in biological assays. Blue nodes indicate advanced formulation steps.
Module 5: Structural Optimization (Medicinal Chemistry)
User Question: "I need to change the molecule itself. What modifications help solubility without losing the 'cubane benefit'?"
Technical Insight: If formulation fails, the intrinsic lipophilicity (LogP) is too high. You must lower the LogP or disrupt the crystal packing.
-
The "Dipole" Strategy:
-
Cubane is highly symmetrical (
symmetry for the parent). Symmetrical molecules pack well (insoluble). -
Action: Introduce asymmetry. A 1,2-substitution pattern disrupts packing better than a 1,4-substitution (para-like) pattern.
-
-
Polar Appendages:
Frequently Asked Questions (FAQ)
Q: Can I use Tween-80 instead of Cyclodextrin?
A: Yes, but with caution. Surfactants like Tween-80 (0.01% - 0.1%) form micelles. If your cubane derivative partitions into the micelle core, it may become unavailable to bind your protein target, leading to a false negative (shift in potency/
Q: My compound is soluble in DMSO but crashes instantly in PBS. Why? A: This is the "Solvent Shift" effect. Cubane is hydrophobic.[5] When DMSO (hygroscopic) mixes with water, the reaction is exothermic and the water structure becomes highly ordered. The cubane is "squeezed" out. Solution: Use the "Intermediate Dilution" protocol in Module 2.
Q: Does the cubane motif degrade in aqueous buffer? A: Generally, no. Unlike some strained rings, the cubane cage is kinetically stable to water, acid, and base at physiological temperatures. Instability is rarely the cause of assay failure; precipitation is.
References
-
Eaton, P. E. (1992).[6] Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 104(11), 1447-1462.
-
Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[5][7] Angewandte Chemie International Edition, 55(12), 3580-3585.
-
Houston, T. A., et al. (2019). Cubane: A Unique Building Block for Bioisosteres in Agrochemistry and Pharmaceuticals.[4][8] Australian Journal of Chemistry, 72(3), 151-158.
-
Reddy, G. K., et al. (2017). Solubility Enhancement of Poorly Water Soluble Drugs using Cyclodextrins: An Overview. International Journal of Pharmaceutical Sciences and Research.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
Sources
- 1. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High energy derivatives of Cubane [ch.ic.ac.uk]
- 3. Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
Technical Support Center: Optimization of Cubane-Piperazine Coupling Reactions
Welcome to the technical support center for researchers engaged in the synthesis of piperazinylcubane derivatives. The cubane scaffold, with its unique three-dimensional structure, serves as an ideal bioisostere for benzene rings in medicinal chemistry, offering novel avenues for drug design.[1][2][3] However, its high degree of ring strain presents significant challenges for synthetic functionalization, particularly in forming robust carbon-nitrogen bonds.[4]
This guide is structured to provide direct, actionable solutions to common problems encountered during the coupling of piperazine to a cubane core. We will delve into the causality behind experimental choices, offering troubleshooting advice grounded in mechanistic understanding and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my cubane starting material decomposing during the reaction?
A1: The cubane framework is highly strained. Transition metals commonly used in cross-coupling, such as palladium and nickel, can catalyze a strain-releasing valence isomerization, leading to the formation of cuneane or cyclooctatetraene byproducts.[4][5] This decomposition is often triggered by an oxidative insertion of the metal into the cubane's C-C bonds, a pathway that competes with the desired C-X (where X is a halide) bond activation.[4]
Q2: Which catalytic system is best for coupling piperazine to a halocubane?
A2: The choice depends on your specific substrate and available resources.
-
Copper-Catalyzed Systems (Ullmann/Goldberg Reaction): These are often the first choice due to copper's lower propensity to cause cubane decomposition.[4][6] They may require higher temperatures but are generally more compatible with the strained framework.
-
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): These reactions can be highly efficient but require careful selection of ligands.[7][8] The use of bulky, electron-rich phosphine ligands is critical to stabilize the palladium catalyst and favor the C-N reductive elimination over decomposition pathways.[7]
-
Photoredox/Copper Dual Catalysis: This modern approach allows the reaction to proceed under milder conditions, which is highly advantageous for preserving the cubane core.[5] It is an excellent option if the necessary equipment is available.
Q3: My reaction is not going to completion. What are the most common reasons?
A3: Incomplete conversion is a frequent issue. The primary culprits are typically:
-
Inactive Catalyst: The catalyst (either Pd or Cu) may have been deactivated by impurities (water, oxygen) or may not be suitable for the specific substrate.
-
Inappropriate Base: The base may be too weak to deprotonate the piperazine N-H bond effectively, or it may not be soluble enough in the reaction medium.
-
Suboptimal Temperature: Ullmann-type reactions often require high temperatures to proceed at a reasonable rate.[6] Conversely, some sensitive Buchwald-Hartwig systems may decompose if the temperature is too high.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. It should also be stable at the required reaction temperature.[9][10]
Troubleshooting Guide
This section addresses specific experimental observations and provides targeted solutions.
Problem 1: Low or No Product Yield with Significant Starting Material Recovery
| Potential Cause | Suggested Solution & Scientific Rationale |
| Ineffective Catalyst Activation/Deactivation | Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon). For Pd-catalyzed reactions, the active Pd(0) species is readily oxidized. For Cu-catalyzed reactions, while often more robust, moisture can interfere with the formation of the active copper(I) amide species.[6] Consider using a pre-catalyst or an in-situ reduction protocol for Pd(II) sources.[8] |
| Incorrect Ligand Choice (for Pd systems) | Solution: Switch to a bulkier, more electron-donating ligand. Ligands like Buchwald's biarylphosphines (e.g., BrettPhos) or monodentate ligands with tert-butyl or adamantyl groups are designed to stabilize the low-coordinate palladium species necessary for the catalytic cycle and accelerate the rate-limiting reductive elimination step.[7][11] |
| Insufficient Basicity or Poor Base Solubility | Solution: Switch to a stronger or more soluble base. For Buchwald-Hartwig reactions, sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common strong bases.[7] If these are too harsh, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[8] The base's role is to deprotonate the amine, making it a more potent nucleophile. |
| Reaction Temperature is Too Low | Solution: Incrementally increase the reaction temperature. Ullmann condensations, in particular, often require temperatures exceeding 100-150 °C to overcome the activation energy for the C-N bond formation.[6][12] Monitor for cubane decomposition as you increase the heat. |
Problem 2: Significant Formation of Side Products
| Potential Cause | Suggested Solution & Scientific Rationale |
| Cubane Isomerization (Cuneane/Cyclooctatetraene detected) | Solution: This is a clear sign of catalyst-induced decomposition.[4] 1. Switch to a Copper Catalyst: Immediately move from a Pd/Ni system to a CuI-based Ullmann-type protocol. Copper is less prone to the oxidative addition pathways that lead to cage-opening.[5] 2. Optimize Pd/Ligand System: If you must use palladium, increase the ligand-to-metal ratio and use a very bulky ligand to sterically hinder side reactions. Lower the reaction temperature. |
| Double Arylation of Piperazine | Solution: If using unprotected piperazine, the formation of 1,4-dicubanylpiperazine is possible. 1. Use Excess Piperazine: Employ a large excess of piperazine (5-10 equivalents) to statistically favor the mono-amination product. 2. Use a Monoprotected Piperazine: Start with a monoprotected piperazine (e.g., N-Boc-piperazine). The protecting group can be removed in a subsequent step. This is the most reliable method for achieving mono-substitution.[13] |
| Hydroxylation of Cubane Core | Solution: This can occur in Pd-catalyzed reactions when using hydroxide bases, as the arylpalladium intermediate can react with the hydroxide.[14][15] Switch to a non-hydroxide base like an alkoxide (NaOtBu) or carbonate (Cs₂CO₃). |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution & Scientific Rationale |
| Product Streaking on Silica Gel Column | Solution: The piperazine moiety is basic and interacts strongly with the acidic silica gel. 1. Neutralize the Column: Pre-treat the silica gel by eluting it with a solvent mixture containing a small amount of a volatile base (e.g., 1-2% triethylamine in your eluent). 2. Use Alumina: Switch to a neutral or basic alumina solid phase for chromatography. |
| Residual Metal Catalyst in Final Product | Solution: Metal contaminants can be problematic for downstream applications. 1. Aqueous Workup: Use an aqueous wash with a chelating agent (e.g., ammonium hydroxide or EDTA solution) to sequester the metal. 2. Scavenging Resins: After the primary purification, dissolve the product and stir it with a metal scavenging resin. 3. Ion Exchange: For larger scale, ion exchange resins can be effective at removing dissolved metal catalysts from amine solutions.[16][17][18] |
| Inseparable Mixture of Product and Starting Material | Solution: If chromatographic separation is difficult due to similar polarities, use an acid-base extraction. 1. Dissolve: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). 2. Extract: Wash with a dilute aqueous acid (e.g., 1M HCl). The basic piperazinylcubane product will move to the aqueous layer, while the likely less basic halocubane starting material remains in the organic layer. 3. Basify & Re-extract: Separate the layers, then basify the aqueous layer (e.g., with 1M NaOH) and re-extract the pure product back into an organic solvent. |
Recommended Protocols & Methodologies
Protocol 1: Copper-Catalyzed Ullmann-Type Coupling
This protocol is a robust starting point for coupling piperazine with a halocubane, minimizing the risk of core degradation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add iodocubane (1.0 eq), copper(I) iodide (CuI, 0.1 - 0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Reagents: Under a positive pressure of inert gas, add piperazine (2.0 - 5.0 eq) followed by an anhydrous, high-boiling polar solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)).[6]
-
Heating: Heat the reaction mixture to 120-160 °C with vigorous stirring. The optimal temperature may require screening.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may take 12-48 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Extraction: Wash the organic filtrate sequentially with aqueous ammonium hydroxide (to remove residual copper) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel treated with 1% triethylamine or neutral alumina).
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is suitable for achieving high yields, provided the correct ligand is chosen. It is often faster than the Ullmann coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add bromocubane (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., a Buchwald biarylphosphine ligand, 2.2-4.4 mol%) to an oven-dried Schlenk flask.[7][8]
-
Add Base & Amine: Add sodium tert-butoxide (NaOtBu, 1.4 eq) and piperazine (1.2 eq).
-
Add Solvent: Add anhydrous toluene or dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography.
Data & Visualization
Table 1: Comparison of Catalytic Systems
| Feature | Copper-Catalyzed (Ullmann-Type) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Cubane Core Stability | Generally high; low risk of isomerization.[4] | Moderate to low; risk of isomerization without proper ligand.[4] |
| Catalyst | CuI, Cu powder, Cu₂O[6] | Pd(OAc)₂, Pd₂(dba)₃[8] |
| Ligands | Often optional; phenanthroline, diamines can be used.[6][19] | CRITICAL ; Bulky, electron-rich phosphines are required.[7] |
| Typical Solvents | NMP, DMF, Nitrobenzene[6] | Toluene, Dioxane, THF[8][20] |
| Reaction Temperature | High (120-210 °C)[6] | Moderate (Room Temp to 110 °C)[7] |
| Pros | Robust, lower cost, safer for cubane core. | High turnover, faster rates, broad substrate scope.[11] |
| Cons | High temperatures, sometimes stoichiometric Cu, slower reactions. | Catalyst/ligand cost, sensitivity to air/moisture, risk of cubane decomposition. |
Diagram 1: General Experimental Workflow
Caption: A decision tree for diagnosing low-yield coupling reactions.
Spectroscopic Characterization Notes
When analyzing your final product, piperazinylcubane, expect to see characteristic signals:
-
¹H NMR: The protons on the cubane core will appear as a complex multiplet in the aliphatic region, typically shifted compared to the parent halocubane. The piperazine protons will appear as distinct signals, often broad, in the 2.5-4.0 ppm region. The N-H proton, if present, will be a broad singlet that can be exchanged with D₂O.
-
¹³C NMR: The cubane carbons will show characteristic shifts. The carbon attached to the nitrogen will be significantly shifted downfield compared to the other cubane carbons.
-
Mass Spectrometry: Look for the correct molecular ion peak [M+H]⁺ to confirm the successful coupling.
This guide provides a foundational framework for optimizing the coupling of piperazine to a cubane core. Given the unique challenges of cubane chemistry, systematic optimization of the parameters discussed herein is essential for achieving success.
References
- Eaton, P. E. (2000). Cubanes: Starting Materials for the Chemistry of the 21st Century.
- Macmillan Group, Princeton University. (2023, March 27). General Access to Cubanes as Benzene Bioisosteres.
- Benchchem.
- ResearchGate. Optimization of the reaction conditions | Download Scientific Diagram.
- Wiley Analytical Science. (2019, July 9).
- eScholarship, University of California. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
- Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- ResearchGate. Cubanes in Medicinal Chemistry | Request PDF.
- Wikipedia.
- AIR Unimi. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- University of Windsor.
- YouTube. (2023, May 5). Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan).
- MDPI. (2024, May 19). Steric Effects of Alcohols on the [Mn 4 O 4 ] Cubane-Type Structures.
- DTIC.
- Wordpress.
- PMC, NIH. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PMC, NIH. (2024, November 1).
- MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.
- Taylor & Francis. Ullmann reaction – Knowledge and References.
- Beilstein Journal of Organic Chemistry. (2016, April 13).
- Petrolpark. (2022, May 30). Synthesis of Cubane.
- SSRN. (2022, October 25).
- OSTI.gov.
- PubMed. (2009, September 15). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines.
- ResearchGate. Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF.
- DSpace@MIT. (2016, September 30).
- ResearchGate.
- Organic Chemistry Portal. Synthesis of piperazines.
- MDPI. (2021, October 8).
- Frontiers. (2019, October 30). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.
- YouTube. (2023, March 10). Explosive & Strained Molecular Cubes: Azahomocubane: Organic Chemistry Cubane Synthesis & Mechanisms.
- MDPI. (2020, June 19). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins.
- Organic Chemistry Portal. Ullmann Reaction.
- The University of Bristol. The Chemistry of Cubane.
- Google Patents.
- Dalton Transactions (RSC Publishing). Structural, Spectroscopic, Theoretical, and Magnetic Investigations of a Novel Cubane-like Tetranuclear Copper(II)-Hydrazone Complex.
- SSRN. (2022, November 22).
- Wikipedia. Cubane.
- SciELO.
- PMC, NIH. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
- WordPress.com. (2014, February 2). The Magic of Cubane! | ORGANIC CHEMISTRY SELECT.
- ResearchGate. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. mdpi.com [mdpi.com]
- 10. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. d-nb.info [d-nb.info]
- 14. escholarship.org [escholarship.org]
- 15. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 16. papers.ssrn.com [papers.ssrn.com]
- 17. osti.gov [osti.gov]
- 18. papers.ssrn.com [papers.ssrn.com]
- 19. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 20. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Strategies for the Purification of Polar Cubane Compounds
Welcome to the technical support center for the purification of polar cubane compounds. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the unique challenges associated with purifying these highly strained, three-dimensional scaffolds. The rigid structure of the cubane core, often explored as a benzene bioisostere, presents distinct purification hurdles when polar functional groups are introduced.[1][2] This document provides expert-driven, field-proven insights in a direct question-and-answer format to address specific issues encountered during experimental work.
Section 1: Foundational Challenges & FAQs
This section addresses the fundamental difficulties in purifying polar cubane derivatives and provides a framework for initial strategy selection.
Question: Why are my polar cubane derivatives so difficult to purify, especially compared to their nonpolar analogs or aromatic counterparts?
Answer: The purification challenges stem from a combination of the cubane core's unique properties and the nature of polar functional groups.
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Strong, Specific Interactions: Polar functionalities (e.g., -COOH, -NH2, -OH) on the cubane scaffold can interact very strongly with polar stationary phases like silica gel. This leads to significant peak tailing, streaking on TLC plates, or even irreversible adsorption where the compound fails to elute.[3][4]
-
High Crystallinity & Low Solubility: Many cubane derivatives are highly crystalline solids with limited solubility in common chromatography solvents. This can make sample loading difficult and may lead to precipitation on the column, causing blockages and poor separation.
-
Kinetic Stability vs. Catalytic Decomposition: While the cubane cage is remarkably kinetically stable, the high strain energy makes it susceptible to rearrangement under certain conditions.[5][6] The acidic surface of standard silica gel can sometimes catalyze decomposition or isomerization to the corresponding cuneane derivatives, especially for sensitive substrates.[2][6]
-
Lack of a Strong UV Chromophore: The cubane core itself is UV-transparent. Unless the polar substituents contain a chromophore, monitoring purification by UV-Vis detection can be ineffective, necessitating the use of alternative detection methods.
Question: How do I choose between chromatography, crystallization, or sublimation for my initial purification attempt?
Answer: The choice depends on the scale of your reaction, the nature of the impurities, and the physical properties of your target compound. The following decision tree provides a general guideline.
Caption: Decision tree for selecting an initial purification method.
Section 2: Troubleshooting Chromatographic Methods
Chromatography is often the most powerful tool for separating complex mixtures of cubane derivatives. However, success requires careful selection of the stationary and mobile phases.
Comparative Overview of Chromatographic Techniques
| Technique | Stationary Phase (SP) | Mobile Phase (MP) | Best For... | Common Issues |
| Normal-Phase (NP) | Silica (acidic), Alumina (basic/neutral) | Nonpolar (e.g., Hexanes, DCM) with polar modifiers (e.g., EtOAc, MeOH) | Moderately polar cubanes; separating isomers. | Strong retention, peak tailing/streaking for highly polar or basic/acidic compounds.[3][4] |
| Reversed-Phase (RP) | C18, C8 (nonpolar) | Polar (e.g., Water, ACN, MeOH) with modifiers (e.g., TFA, Formic Acid) | Cubanes with some hydrophobic character; compounds unstable on silica. | Poor retention of very polar compounds ("elutes in void volume").[7] |
| HILIC | Polar (Silica, Amine, Diol) | High organic (>80% ACN) with aqueous buffer | Highly polar, water-soluble cubanes (e.g., di-acids, amino-alcohols).[8][9] | Long equilibration times, sensitivity to water content in sample diluent. |
Question: My amine-substituted cubane is streaking badly on a silica gel TLC plate and I can't get it off a column. What's happening and how do I fix it?
Answer: This is a classic problem caused by a strong acid-base interaction. The silica gel surface is populated with acidic silanol groups (Si-OH), which can protonate your basic amine-substituted cubane. This salt formation leads to very strong binding and poor chromatographic behavior.
Causality & Solution:
-
The Problem: R-NH₂ (base) + HO-Si (acidic silica) → R-NH₃⁺ ⁻O-Si
-
The Solution: You must disrupt this interaction.
-
Add a Competitive Base: Introduce a small amount of a volatile base into your mobile phase. Triethylamine (Et₃N) at 0.1-1% is standard. This base will interact with the acidic sites on the silica, preventing your compound from binding as strongly.
-
Use a Basic Stationary Phase: Switch from silica gel to alumina (basic or neutral grade). Alumina lacks the highly acidic protons of silica and is often much better for purifying basic compounds.
-
Use an Amine-Functionalized SP: For HILIC or normal-phase, an amine-bonded silica column can provide a more homogeneous surface and shield the underlying silica, improving peak shape for basic analytes.[8]
-
Question: I'm trying to purify cubane-1,4-dicarboxylic acid using a C18 column, but it elutes immediately with the solvent front. What should I do?
Answer: This is a common failure mode for highly polar analytes on traditional reversed-phase (RP) columns. The C18 stationary phase is extremely nonpolar (hydrophobic), while your dicarboxylic acid is very polar (hydrophilic). There is virtually no interaction, so the compound is simply washed off the column without being retained or separated.
Causality & Solution:
-
The Problem: The analyte is more attracted to the polar mobile phase than the nonpolar stationary phase. In highly aqueous mobile phases, the water can also cause "dewetting" where it is expelled from the nonpolar pores of the stationary phase, leading to a complete loss of retention.
-
The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is the premier technique for retaining and separating very polar compounds.[7][9]
-
Mechanism: HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer. A water-rich layer is adsorbed onto the stationary phase, and separation occurs via partitioning of the polar analyte between this aqueous layer and the organic mobile phase.
-
Starting Point: For cubane-1,4-dicarboxylic acid, a good starting point would be a silica column with a mobile phase of 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate (to ensure the carboxyl groups are ionized for consistent retention).
-
Caption: A typical workflow for developing a HILIC purification method.
Section 3: Non-Chromatographic & Complementary Techniques
Question: My compound appears pure by NMR after crystallization, but the yield is very low. How can I improve my crystallization protocol?
Answer: Low yield in crystallization is typically a solvent or procedural issue. Crystallization relies on a delicate balance of solubility—the compound should be soluble in a hot solvent but insoluble in the same solvent when cold.[10]
Troubleshooting Low Crystallization Yield:
-
Solvent System is Too Good: If your compound has some solubility even at low temperatures, you will lose that portion of the product in the mother liquor.
-
Solution: Use a mixed-solvent system. Dissolve your compound in a minimum of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, but which is miscible with the good solvent) dropwise until the solution becomes cloudy (the saturation point). Gently heat to redissolve, then allow to cool slowly. This method, called anti-solvent crystallization, can dramatically improve yields.
-
-
Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals or even precipitation/oiling out.
-
Solution: Slow, controlled cooling is essential. After dissolving your compound, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling process. This allows for the growth of larger, purer crystals.
-
-
Volume of Solvent is Too High: Using an excessive amount of solvent means the solution may never become saturated enough for crystals to form, even when cold.
-
Solution: After dissolving the compound, carefully evaporate some of the solvent to concentrate the solution before allowing it to cool.[10]
-
Question: Can I use sublimation to purify my cubane derivative?
Answer: Yes, sublimation can be an excellent, solvent-free method for purifying cubane compounds, provided they have sufficient vapor pressure and thermal stability. Unsubstituted cubane itself readily sublimes.
-
When It Works Best: Sublimation is ideal for separating your thermally stable, volatile cubane from non-volatile impurities like inorganic salts, baseline polymeric material, or involatile starting materials.
-
Key Considerations:
-
Thermal Stability: You must heat the compound to induce sublimation. Confirm that your compound does not decompose at the required temperature and pressure. A Thermogravimetric Analysis (TGA) can provide this information.
-
Vacuum: A high vacuum is necessary to lower the temperature required for sublimation, minimizing the risk of thermal decomposition.
-
Apparatus: Use a dedicated sublimation apparatus with a cold finger to efficiently collect the purified sublimate.
-
Section 4: Purity Assessment Protocols
Purification is incomplete without rigorous assessment. A single method is often insufficient; orthogonal techniques are recommended to build confidence in the purity of your material.[11]
Question: My compound gives a single spot on TLC and a single peak in my HPLC. Can I assume it's pure?
Answer: Not necessarily. This is a good indication of purity, but it's not definitive.
-
Co-elution: An impurity may have the exact same retention time as your product under your specific HPLC conditions.
-
Invisible Impurities: If you are using a UV detector, any impurity that lacks a chromophore will be invisible.
-
On-Column Degradation: The compound might be pure before injection, but degrades under the analytical conditions, showing a single peak corresponding to a degradation product.
A Self-Validating System for Purity Assessment:
-
Primary Method - Chromatography: Run HPLC analysis using an optimized method. If possible, use a mass spectrometer (LC-MS) as the detector to confirm the peak has the correct mass-to-charge ratio (m/z).
-
Orthogonal Method - Spectroscopy:
-
Quantitative ¹H NMR (qNMR): This is a powerful method for determining absolute purity without needing a reference standard of the compound itself.[12] You compare the integral of a known proton signal from your compound against the integral of a known amount of a certified internal standard.
-
Protocol:
-
Accurately weigh ~5-10 mg of your purified cubane compound and ~5-10 mg of a high-purity internal standard (e.g., dimethyl sulfone, maleic acid) into a vial. The standard should have sharp, simple proton signals that do not overlap with your compound's signals.
-
Record the exact masses.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire a ¹H NMR spectrum with a long relaxation delay (d1) of at least 30 seconds to ensure accurate integration.
-
Calculate the purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
-
-
Classical Method - Melting Point: A pure crystalline solid should have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[13] Compare your experimental value to literature values if available.
This multi-technique approach provides a robust and trustworthy assessment of your compound's purity.[]
References
-
da Silva, M., et al. (2015). The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives. The Journal of Physical Chemistry A. [Link]
-
Williams, M. J., et al. (2023). A practical synthesis of 1,3-disubstituted cubane derivatives. Chemical Communications. [Link]
-
Macmillan Group. (2023). General Access to Cubanes as Benzene Bioisosteres. Princeton University. [Link]
-
Wikipedia. (n.d.). Cubane. Wikipedia. [Link]
-
Fluorochem, Inc. (n.d.). Cubane Derivatives for Propellant Applications. Defense Technical Information Center. [Link]
-
SRI International. (1991). Synthesis of Cubane Based Energetic Molecules. Defense Technical Information Center. [Link]
-
Plunkett, S., et al. (2015). Highly Strained Tertiary sp3 Scaffolds: Synthesis of Functionalized Cubanes and Exploration of Their Reactivity under Pd(II) Catalysis. ResearchGate. [Link]
-
Ribeiro da Silva, M. A. (2004). The enthalpy of sublimation of cubane. ResearchGate. [Link]
-
Ruzicka, L., et al. (2023). Dynamic Disorder, Strain, and Sublimation of Crystalline Caged Hydrocarbons from First Principles. Crystal Growth & Design. [Link]
-
Singh, P., et al. (2016). Investigating cubane formation and effect of co-crystallization agents in oxo-bridged Co complexes using X-ray absorption spectroscopy. ResearchGate. [Link]
-
University of Bristol. (n.d.). Reactivity of Cubane. University of Bristol School of Chemistry. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Tsuyoshi, M., et al. (2022). Strategy for C−H Functionalization of Cubanes: From Stoichiometric Reaction to Catalytic Methodology. ResearchGate. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
-
Brown, M. K., et al. (2023). Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes. PMC. [Link]
-
Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
-
University of California, Irvine. (n.d.). Crystallization. UCI Department of Chemistry. [Link]
-
Chalmers, B. A., et al. (2016). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. ResearchGate. [Link]
-
Zlotin, S. G., et al. (2020). Computational insight into the crystal structures of cubane and azacubanes. ResearchGate. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Petrolpark. (2022). Synthesis of Cubane. Petrolpark. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. [Link]
-
Syngene International Ltd. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery. Syngene International Ltd. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PMC. [Link]
- Google Patents. (2020). Resinous compound crystallization using non-polar solvent sequence.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cubane - Wikipedia [en.wikipedia.org]
- 6. Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmanow.live [pharmanow.live]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. moravek.com [moravek.com]
Enhancing the metabolic stability of drug candidates containing a cubane scaffold
Current Status: Operational
Ticket ID: CUB-ISO-998
Subject: Troubleshooting High Intrinsic Clearance (
Welcome to the Cubane Engineering Hub
You are likely here because you have successfully synthesized a cubane bioisostere to replace a phenyl ring, expecting a "magic bullet" improvement in physicochemical properties, but are facing unexpected metabolic instability or assay anomalies.
While the cubane scaffold (
Module 1: Diagnostic Framework – Why is my Cubane failing?
Before initiating chemical redesign, you must distinguish between scaffold vulnerability and substituent liability .
The Thermodynamic Reality Check
-
Misconception: "The strain energy of cubane (~166 kcal/mol) makes it prone to ring-opening metabolism."
-
Fact: The cubane cage is remarkably resistant to oxidative metabolism (CYP450). The C–H bonds in cubane have high
-character (approx. 31%), making them stronger ( kcal/mol) and more acidic than typical alkane C–H bonds. -
The Real Culprit: Metabolic instability in cubane drugs is rarely the cage itself. It is almost exclusively driven by:
- -Carbon Oxidation: If a substituent is attached via a carbon linker (e.g., benzyl-like position), this site is highly activated.
-
Exit Vector Mismatch: Poor binding fit exposes the molecule to solvent/enzymes.
-
Pseudo-Instability: Volatility or synthesis impurities (Cuneane).
Diagnostic Workflow (DOT Visualization)
Figure 1: Decision matrix for diagnosing metabolic instability in cubane derivatives.
Module 2: Chemical Optimization Protocols
If your MetID confirms oxidative clearance, deploy these structural modifications.
Protocol A: Blocking the
-Position
Because the cubane core is electron-withdrawing (similar to a p-nitrophenyl group), it can activate adjacent positions.
-
The Fix: Introduce steric bulk or electron-withdrawing groups (EWG) at the attachment point.
-
Specific Modification: Replace the benzylic-like hydrogens.
-
Mechanism:[1] Deuteration (
) increases bond strength (Kinetic Isotope Effect). Fluorination ( ) blocks CYP hydrogen abstraction entirely.
-
| Modification | Effect on Stability | Effect on Lipophilicity (LogP) | Recommendation |
| Deuteration | Low/Moderate ( | Neutral | First line defense (Low risk) |
| Gem-dimethyl | High ( | Increases ( | Use if steric bulk is tolerated |
| Difluoro | Very High ( | Neutral/Decreases | Gold Standard for metabolic blocking |
Protocol B: The "Exit Vector" Adjustment
Cubane is often used as a bioisostere for para-phenyl. However, the distance between substituents in 1,4-cubane (2.72 Å) is shorter than in para-benzene (2.79 Å).
-
The Issue: If the pharmacophore collapses, the molecule may not bind tightly to the target protein, leaving it exposed to cytosolic enzymes.
-
The Fix: Switch to Bicyclo[1.1.1]pentane (BCP) if the cubane is too bulky, or extend the linker length to match the original benzene vector.
Module 3: Troubleshooting Assay Artifacts
User Report: "My compound shows 100% loss in microsomes, but I see no metabolites."
This is a classic signature of Volatility or Synthesis Contamination , not metabolism.
1. The Volatility Trap
Small, lipophilic cubanes (MW < 250) sublime easily.
-
Test: Run a stability assay in buffer without NADPH/microsomes at 37°C.
-
Correction: If loss occurs without enzymes, switch to a sealed vial assay or lower the incubation temperature.
2. The Cuneane Impurity (The "Ghost" Metabolite)
During synthesis, particularly Ag(I) or Pd(II) catalyzed cross-couplings, the cubane cage can rearrange into Cuneane (a wedge-shaped isomer).
-
Why it matters: Cuneane has different metabolic properties. If your "pure" cubane contains 5% cuneane, and the cuneane degrades rapidly, your clearance data will be skewed.
-
Detection: Cuneane protons appear upfield in NMR compared to cubane.
-
Prevention: Avoid unligated metal catalysts during late-stage functionalization.
Rearrangement Pathway Visualization:
Figure 2: Metal-catalyzed valence isomerization of cubane to cuneane.
Frequently Asked Questions (FAQ)
Q: Can I use Eaton’s Reagent to functionalize my drug candidate directly?
A: No. Eaton’s reagent (
Q: Is the cubane ring toxic? A: Generally, no. Cubane derivatives are excreted intact or as soluble polar metabolites. However, reactive metabolites (e.g., if an aniline substituent is attached) can cause toxicity, just like in benzene analogs.
Q: Why is my cubane analog less soluble than the benzene parent? A: This is counter-intuitive but happens. While cubane breaks "flatness" (improving solubility), it is also a "grease ball" (highly lipophilic cage). If you replace a phenyl ring with cubane, you must ensure you haven't removed a critical hydrogen bond donor/acceptor.
References
-
Wiesenfeldt, M. P., et al. (2023).[2][3][4] "General access to cubanes as benzene bioisosteres."[2][3][5][6] Nature, 618, 513–518.[1] [Link]
-
Chalmers, B. A., et al. (2016). "Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition, 55(8), 2870-2874. [Link]
-
Eaton, P. E. (1992). "Cubane: Ausgangsverbindungen für die Chemie der neunzehnhundertneunziger Jahre und des nächsten Jahrhunderts." Angewandte Chemie, 104(11), 1447-1462. [Link]
-
Houston, J. B., & Galetin, A. (2008). "Methods for predicting in vivo pharmacokinetics using data from in vitro assays." Current Drug Metabolism, 9(9), 940-951. [Link][4]
Sources
- 1. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for scaling up cubane derivative synthesis
Welcome to the technical support center for the synthesis and scale-up of cubane derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with these unique and valuable scaffolds. Cubane and its derivatives are gaining significant interest as bioisosteres for benzene rings in drug discovery, offering improved pharmacokinetic properties while maintaining biological activity.[1][2] However, the synthesis of these highly strained molecules presents unique challenges, particularly when moving from laboratory to preparative scale.
This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis of cubane derivatives. The information is structured to follow a logical workflow, from the initial steps of building the cubane core to the final purification and functionalization of your target molecules.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding cubane synthesis.
Q1: What is the most common starting material for accessing functionalized cubanes on a larger scale?
A: The most common and commercially available starting material for the synthesis of many cubane derivatives is dimethyl 1,4-cubanedicarboxylate or its corresponding diacid.[1][3][4] This intermediate is typically prepared via a multi-step synthesis starting from 2-cyclopentenone.[5] Its availability on a kilogram scale has been a significant enabler for the broader exploration of cubane chemistry.[3]
Q2: Are there significant safety concerns I should be aware of when synthesizing cubane derivatives?
A: Yes, several safety considerations are crucial. Historically, some synthetic routes to cubane involved known carcinogens like benzene.[6] Modern, optimized syntheses often seek to replace these with less hazardous alternatives.[6][7] Additionally, while the cubane core itself is kinetically stable, some derivatives, particularly polynitrated cubanes like octanitrocubane, are powerful explosives.[3][8] It is essential to have a thorough understanding of the potential hazards of your target molecules and to handle all reagents and products with appropriate personal protective equipment (PPE) and in a well-ventilated area.[9][10][11]
Q3: What are the main challenges in synthesizing 1,2- and 1,3-disubstituted cubanes compared to the 1,4-isomers?
A: The synthesis of 1,2- and 1,3-disubstituted cubanes is significantly more challenging than that of the 1,4-isomers.[2] The readily available 1,4-dicarboxylate precursor provides a direct route to para-substituted analogues.[1][2] Accessing the ortho (1,2) and meta (1,3) substitution patterns has traditionally required lengthy synthetic sequences, often starting from the 1,4-isomer itself.[1][2] However, recent advances have provided more direct routes to these valuable building blocks.[2][12][13]
Q4: What are the key analytical techniques for characterizing cubane derivatives?
A: Standard spectroscopic methods are used to characterize cubane derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are fundamental for confirming the structure of the cubane core and its substituents.[6][14][15] For crystalline materials, single-crystal X-ray diffraction provides definitive structural proof.[4]
II. Troubleshooting Guide: Common Experimental Issues and Solutions
This section provides detailed troubleshooting advice for specific problems you may encounter during the synthesis of cubane derivatives.
A. Synthesis of the Cubane Core
The construction of the cubane framework is a multi-step process, with each step presenting potential challenges.
Problem 1: Low yield or failure of the photochemical [2+2] cycloaddition.
-
Symptoms: Incomplete conversion of the diene precursor to the caged ketone, formation of side products, or decomposition of the starting material.
-
Potential Causes & Solutions:
-
Inadequate Light Source: This key step requires UV irradiation. Ensure your photochemical reactor is equipped with a lamp of the appropriate wavelength and power.[16][17] Continuous flow photoreactors have been shown to be highly efficient for this transformation on a larger scale.[3][18]
-
Solvent Effects: The reaction is highly sensitive to the solvent. Acidic aqueous methanol is often used to promote the formation of the corresponding acetal or hemiacetal, which is crucial for a successful reaction.[17] Running the reaction in other solvents like acetonitrile or toluene may not yield the desired product.[17]
-
Oxygen Inhibition: The presence of oxygen can quench the excited state of the diene, leading to reduced efficiency. Deoxygenate your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen before and during the irradiation.[17]
-
Concentration Effects: The concentration of the starting material can impact the reaction rate and the formation of byproducts. Optimization of the concentration may be necessary when scaling up.
-
Problem 2: Difficulty with the Favorskii rearrangement.
-
Symptoms: Low yield of the ring-contracted carboxylic acid, formation of complex mixtures, or incomplete reaction.
-
Potential Causes & Solutions:
-
Base Strength and Stoichiometry: The choice and amount of base (e.g., potassium hydroxide) are critical. Ensure you are using the correct stoichiometry and that the base is of high quality.
-
Temperature Control: The reaction temperature can significantly influence the outcome. Maintain careful temperature control throughout the reaction.
-
Solvent Purity: The presence of water or other impurities in the solvent can affect the reaction. Use dry, high-purity solvents.
-
B. Purification of Cubane Intermediates
Purification can be a significant bottleneck, especially on a larger scale.
Problem 3: Difficulty in purifying cubane-1,4-dicarboxylic acid.
-
Symptoms: The isolated product is a persistent tar or oil, contains significant impurities, and is difficult to handle.
-
Potential Causes & Solutions:
-
Conversion to the Methyl Ester: A common and highly effective strategy is to convert the crude diacid to its dimethyl ester.[19] The resulting dimethyl 1,4-cubanedicarboxylate is a solid with a reasonable vapor pressure, making it amenable to purification by recrystallization or sublimation.[19]
-
Soxhlet Extraction: For the dimethyl ester, Soxhlet extraction with a suitable solvent like hexane can be an efficient purification method.
-
Acid-Base Extraction: A preliminary purification of the crude diacid can be achieved by dissolving it in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the diacid by adding acid.[19]
-
Problem 4: The tribromo ketal intermediate fails to crystallize.
-
Symptoms: After removing the solvent, the product remains an oil, preventing isolation by filtration.
-
Potential Causes & Solutions:
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the oil.
-
Scratching the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.[20]
-
Solvent Layering: Carefully layer a non-polar solvent like hexane or pentane on top of the oil. Slow diffusion of the non-polar solvent can induce crystallization over time.[20]
-
Purity: The presence of impurities can inhibit crystallization. Ensure the preceding steps have been carried out cleanly. In some cases, it may be necessary to proceed with the crude material if crystallization proves too difficult.[20]
-
C. Functionalization of the Cubane Core
Introducing substituents onto the cubane core opens up a vast chemical space but comes with its own set of challenges.
Problem 5: Low yields or lack of reactivity in C-H functionalization reactions.
-
Symptoms: The desired functionalized cubane is not formed, or is formed in very low yields, with the starting material being recovered.
-
Potential Causes & Solutions:
-
Directing Group: Many C-H functionalization reactions on cubane rely on a directing group to achieve regioselectivity.[21] Ensure the directing group is correctly installed and that the reaction conditions are compatible with it.
-
Metal Catalyst and Ligand: The choice of metal catalyst (e.g., palladium, copper) and ligand is crucial.[2][22] Screen different catalyst/ligand combinations to find the optimal conditions for your specific transformation.
-
Reaction Conditions: Factors such as temperature, solvent, and the presence of additives can have a profound effect on the reaction outcome. A thorough optimization of these parameters is often necessary.
-
III. Experimental Protocols and Workflows
Workflow for Scaling Up Dimethyl 1,4-Cubanedicarboxylate Synthesis
The following diagram illustrates a typical workflow for the synthesis of the key intermediate, dimethyl 1,4-cubanedicarboxylate, highlighting critical steps and considerations for scale-up.
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 6. DigitalCommons@IMSA - IMSAloquium Student Investigation Showcase: A Feasible Approach to Cubane Synthesis and Functionalization [digitalcommons.imsa.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
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- 22. researchgate.net [researchgate.net]
Minimizing side-product formation in cubane amidation reactions
Topic: Minimizing Side-Product Formation in Cubane Amidation Reactions Role: Senior Application Scientist (Cubane Specialist)
Introduction: The Cubane Challenge
Welcome to the technical support hub for cubane functionalization. You are likely here because you are attempting to use the cubane scaffold (
The Core Problem: While cubane is kinetically stable (decomposition
The Consequence: Slow kinetics allow competitive side-reactions to dominate, leading to:
- -Acylurea formation (when using carbodiimides like EDC).[1]
-
Guanidinylation of the amine (when using uronium salts like HATU).
-
Hydrolysis of the active ester (reverting to starting material).
This guide provides the protocols and mechanistic insights to bypass these kinetic traps.
Module 1: Troubleshooting Low Yields & Side Products
Diagnostic: Which Reagent System are You Using?
Scenario A: Carbodiimide Coupling (EDC/DIC)
-
Symptom: You observe a stable, non-reactive byproduct and low conversion.[1]
-
Diagnosis:
-Acylurea Rearrangement. [1] -
Fix: Switch to T3P (Propylphosphonic anhydride) or the Ghosez Acid Chloride method (see Protocol B).[1] T3P is less prone to this rearrangement and drives equilibrium by releasing a non-nucleophilic byproduct.
Scenario B: Uronium/Phosphonium Salts (HATU/PyBOP)
-
Symptom: Mass spec shows a product mass equal to [Amine + 99 Da] (Guanyl-amine).[1]
-
Diagnosis: Guanidinylation.
-
Fix: Pre-activate the cubane acid with HATU/Base for 15–30 minutes before adding the amine. If this fails, you must abandon "active esters" and move to "acid chlorides."
Module 2: The "Gold Standard" – Neutral Acid Chlorides
For difficult cubane amidations (e.g., coupling to anilines or secondary amines), standard coupling reagents often fail. The most robust solution is converting the cubane acid to an acid chloride.[1]
Critical Warning: Do NOT use Thionyl Chloride (
The Solution: Use Ghosez’s Reagent (1-Chloro-
Visualizing the Decision Pathway
Figure 1: Decision matrix for selecting the optimal coupling reagent based on amine nucleophilicity and steric demands.
Module 3: The Statistical Trap (1,4-Cubanedicarboxylic Acid)
A common issue arises when attempting to mono-amidate 1,4-cubanedicarboxylic acid. Because the molecule is perfectly symmetrical, the reactivity of the second acid group changes very little after the first is reacted.
The Problem: You get a statistical mixture:
-
~25% Unreacted Diacid
-
~50% Desired Mono-amide
-
~25% Bis-amide (Side Product)
Troubleshooting Strategy:
-
Stoichiometry Control: Do not use a 1:1 ratio.
-
To favor Mono-amide: Use a large excess of the Diacid (3–4 equivalents) relative to the amine.[1] This ensures the amine is consumed by the first coupling event before it sees a mono-amide product.
-
Recovery: The unreacted cubane diacid is easily recovered by basic aqueous extraction (it stays in the water phase, while the mono-amide/amine moves to organic).[1]
-
-
Desymmetrization: If possible, start with Methyl 1,4-cubanedicarboxylate (the mono-ester).[1] This is commercially available or synthesizable via " partial hydrolysis," though often expensive.[1]
Module 4: Experimental Protocols
Protocol A: The "Rescue" Method (Ghosez’s Reagent)
Use this when HATU/EDC fails due to sterics.
Reagents:
-
Cubane carboxylic acid (1.0 equiv)
-
Ghosez’s Reagent (1.2 – 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Amine (1.1 equiv)
-
Triethylamine (
) or DIPEA (2.0 equiv)
Step-by-Step:
-
Activation: Dissolve cubane acid in anhydrous DCM under
atmosphere. -
Chloride Formation: Add Ghosez’s reagent dropwise at 0°C. Stir at room temperature for 1–2 hours.
-
Coupling: Cool the mixture back to 0°C. Add the Amine and Base (DIPEA) dissolved in DCM.
-
Completion: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench with water. The neutral amide byproduct from Ghosez's reagent is water-soluble and washes away.
Protocol B: Optimized HATU Coupling (Standard)
Use for primary, unhindered amines.
Reagents:
-
Cubane carboxylic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
DMF (anhydrous)
Step-by-Step:
-
Pre-activation (Critical): Dissolve acid and HATU in DMF. Add 1.0 equiv of DIPEA.[1] Stir for 15 minutes strictly.
-
Why? This allows the formation of the activated ester (At-ester) before the amine is present, preventing the amine from reacting with HATU (guanidinylation).
-
-
Addition: Add the Amine and the remaining DIPEA (2.0 equiv).[1]
-
Time: Stir for 4–16 hours. Cubane reactions are slower than phenyl equivalents; do not rush.[1]
FAQ: Common User Queries
Q: Is the cubane ring stable to the basic conditions of amidation?
A: Yes. The cubane cage is remarkably robust.[1] It withstands standard peptide coupling bases (DIPEA, TEA) without ring opening. However, avoid extremely strong organolithium bases (
Q: I see a "double" peak in NMR. Is my cubane racemizing? A: Unlikely. 1,4-disubstituted cubanes are achiral (planes of symmetry).[1] If you see signal splitting, check for:
-
Rotamers: If you formed a tertiary amide, restricted rotation due to the bulky cubane cage is common.[1] Run High-Temp NMR (
C) to see if peaks coalesce.[1] -
Diastereomers: If your amine is chiral, you will see distinct signals, but this is expected.[1]
Q: Why is my yield lower than the benzene analog? A: Sterics.[1] The cubane cage is effectively a "wall" of carbons.[1] The trajectory for nucleophilic attack (Burgi-Dunitz angle) is hindered.[1] You must run reactions at higher concentrations (0.2 M – 0.5 M) or use the Acid Chloride method described above [2].[1]
References
-
Eaton, P. E. (1992).[1][6] Cubane: Starting Materials for the 1990s and the New Century. Angewandte Chemie International Edition, 31(11), 1421-1436.
-
Tsanaktsidis, J. , et al. (2013).[1] Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.[1][12][13] Organic Process Research & Development, 17(12), 1503–1509.[13]
-
Houston, S. D., et al. (2019).[1][14] The cubane paradigm in bioactive molecule discovery.[1] Organic & Biomolecular Chemistry, 17, 6790-6798.[1][14]
-
Ghosez, L., et al. (1979).[1]
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- -trimethylpropenylamine.[1] Organic Syntheses, 59, 26.
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Validation & Comparative
Navigating the Selectivity Landscape: A Comparative Guide to the Off-Target Profile of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from concept to clinic is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, causing costly late-stage failures. This guide provides a comprehensive framework for evaluating the off-target effects of a novel compound, Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate (hereafter designated as CUB-PIP-1 ), a molecule designed with modern medicinal chemistry principles in mind.
The structure of CUB-PIP-1 incorporates two key features: a cubane core and a 4-methylpiperazine moiety. The cubane scaffold is a rigid, three-dimensional bioisostere of a para-substituted benzene ring.[1][2] Its inclusion is a strategic design choice intended to improve physicochemical properties such as metabolic stability and solubility while maintaining the geometric orientation of substituents required for target engagement.[2][3] The 4-methylpiperazine group is a well-established pharmacophore present in numerous approved drugs, frequently mediating interactions with kinases and G protein-coupled receptors (GPCRs).[4][5][6][7]
Given these structural alerts, this guide will proceed under the plausible hypothesis that CUB-PIP-1 is designed as a kinase inhibitor. We will outline a multi-tiered strategy to thoroughly profile its selectivity, comparing it against two logical alternatives:
-
BEN-PIP-1: A direct structural analogue where the cubane core is replaced by a para-substituted benzene ring. This comparison will directly assess the influence of the cubane bioisostere on the off-target profile.
-
Imatinib: A well-characterized kinase inhibitor (Gleevec®) that also features a methylpiperazine group and serves as a benchmark for selectivity within the kinome.
This guide will not merely present data but will delve into the causality behind the experimental choices, providing a robust, self-validating system for assessing molecular promiscuity.
The Strategic Framework for Off-Target Evaluation
A comprehensive assessment of off-target effects should be a tiered, integrated approach, moving from broad, predictive methods to more focused, quantitative assays. This strategy allows for early identification of liabilities and informs structure-activity relationship (SAR) studies to mitigate risks while preserving on-target potency.[8]
Caption: A tiered workflow for comprehensive off-target liability assessment.
Tier 1: Initial Hazard Identification
The first tier aims to cast a wide net to identify the most probable and highest-risk off-target interactions.
In Silico Profiling
Before committing to expensive wet-lab experiments, computational methods can predict potential off-target interactions.[9] This is achieved by comparing the structure of CUB-PIP-1 to databases of compounds with known biological activities.
-
Methodology: Utilize platforms like the Similarity Ensemble Approach (SEA) or commercial software that employs both 2D ligand-based similarity and 3D protein structure-based docking. These tools screen the compound against thousands of protein targets.
-
Rationale: The 4-methylpiperazine moiety is a known "privileged scaffold," meaning it binds to multiple, distinct protein targets.[5] In silico screening can rapidly generate a list of potential off-targets, including GPCRs, ion channels, and other enzyme families, which may not be immediately obvious. This helps in designing more focused and cost-effective experimental panels.
Broad In Vitro Safety Panel Screening
The next step is to experimentally test the predictions from the in silico analysis and screen for interactions against a panel of targets commonly associated with adverse drug reactions (ADRs).[10][11]
-
Methodology: Employ a commercially available safety panel, such as the Eurofins SafetyScreen44 or the Reaction Biology InVEST44 panel.[8][10] These panels typically include radioligand binding and functional assays for a curated list of GPCRs, ion channels, transporters, and enzymes known to be involved in clinical ADRs.[9] Compounds are typically screened at a single high concentration (e.g., 10 µM).
-
Rationale: This provides a standardized, industry-accepted baseline for safety pharmacology.[11] A "clean" result in this panel provides a significant degree of confidence in the compound's safety profile, while any "hits" (typically defined as >50% inhibition or stimulation) immediately flag potential liabilities for further investigation.
Table 1: Hypothetical Tier 1 Screening Results (% Inhibition at 10 µM)
| Target Class | Representative Target | CUB-PIP-1 | BEN-PIP-1 | Imatinib (Benchmark) |
| GPCR | 5-HT2B Receptor | 68% | 75% | 15% |
| Dopamine D2 Receptor | 25% | 31% | 5% | |
| Histamine H1 Receptor | 55% | 48% | 8% | |
| Ion Channel | hERG Potassium Channel | 12% | 15% | 45% |
| Enzyme | Cyclooxygenase-2 (COX-2) | 5% | 8% | 2% |
| Transporter | Serotonin Transporter (SERT) | 18% | 22% | 4% |
Interpretation of Hypothetical Data: The data suggests that both CUB-PIP-1 and its benzene analogue BEN-PIP-1 show potential interaction with the 5-HT2B and H1 receptors. Interaction with the 5-HT2B receptor is a known safety concern, linked to valvular heart disease. Notably, CUB-PIP-1 shows a slightly lower but still significant interaction compared to its benzene counterpart. Both novel compounds show a much cleaner profile against the hERG channel compared to the benchmark, Imatinib.
Tier 2: Focused Kinase Selectivity Profiling
Given the hypothetical primary target class (kinases) and the prevalence of the methylpiperazine motif in kinase inhibitors, a deep dive into the kinome is essential.[4][12]
-
Methodology: A comprehensive kinase selectivity panel, such as the DiscoverX KINOMEScan™ or Reaction Biology's HotSpot℠ platform, should be employed. These platforms typically screen the compound against hundreds of human kinases (often the majority of the kinome) at a single concentration. Hits are then followed up with dose-response assays to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).
-
Rationale: Kinase inhibitors are notoriously promiscuous. High selectivity is a key differentiator and a critical attribute for safety. This comprehensive screen will reveal the compound's selectivity index (the ratio of its potency against off-targets versus its primary target) and identify any potent off-target kinase activities that could lead to toxicity or unexpected pharmacology.
Caption: Interaction of CUB-PIP-1 with its intended and a potential off-target kinase pathway.
Table 2: Hypothetical Kinase Selectivity Data (IC50 values in nM)
| Kinase Target | CUB-PIP-1 (IC50 nM) | BEN-PIP-1 (IC50 nM) | Imatinib (IC50 nM) | Comments |
| Primary Target (ABL1) | 15 | 25 | 30 | CUB-PIP-1 shows superior on-target potency. |
| Off-Target: SRC | 850 | 450 | >10,000 | CUB-PIP-1 is more selective against SRC than BEN-PIP-1. |
| Off-Target: KIT | 1,200 | 900 | 150 | Both novel compounds are highly selective against KIT. |
| Off-Target: LCK | 3,500 | 1,500 | >10,000 | The cubane core appears to reduce LCK affinity. |
| Off-Target: VEGFR2 | >10,000 | >10,000 | 500 | Excellent selectivity against this key anti-target. |
Interpretation of Hypothetical Data: The data suggests that the cubane-containing compound, CUB-PIP-1, has higher potency for the primary target (ABL1) compared to its benzene analogue. Crucially, it also demonstrates a better selectivity profile, with higher IC50 values against key off-target kinases like SRC and LCK. This provides strong evidence that the rigid, three-dimensional structure of the cubane scaffold can be successfully exploited to improve both potency and selectivity, a key goal of using benzene bioisosteres.[13][3]
Tier 3: Phenotypic and Cellular Screening
While target-based assays are essential, they cannot capture the full complexity of a compound's interaction with a living system. Phenotypic screening assesses the overall effect of a compound on a cell, providing insights into its integrated biological activity and potential toxicities that may arise from unknown off-targets or complex polypharmacology.[14][15][16][17]
-
Methodology: Utilize high-content imaging (HCI) assays with a panel of cell lines (e.g., HepG2 for liver toxicity, iPSC-derived cardiomyocytes for cardiotoxicity). Cells are treated with the compound across a range of concentrations, and multiple cellular parameters are measured simultaneously using fluorescent dyes or antibodies. Key parameters include cell viability, mitochondrial membrane potential, reactive oxygen species (ROS) production, nuclear morphology (apoptosis), and cell cycle status.[18]
-
Rationale: This approach is target-agnostic and provides a functional readout of cellular health.[16] It can uncover unexpected toxicity profiles that would be missed by target-based panels. For example, a compound might induce mitochondrial dysfunction, a common cause of drug-induced toxicity, through an off-target that is not included in standard safety panels.[18] Comparing the phenotypic "fingerprint" of CUB-PIP-1 to its analogues can reveal subtle but critical differences in their cellular impact.
Table 3: Hypothetical High-Content Cellular Toxicity Profile (AC50 in µM)
| Toxicity Endpoint (HepG2 cells) | CUB-PIP-1 (AC50 µM) | BEN-PIP-1 (AC50 µM) | Imatinib (AC50 µM) |
| Cell Viability (24h) | > 50 | 45 | 28 |
| Mitochondrial Dysfunction | 35 | 20 | 15 |
| Apoptosis Induction (Caspase 3/7) | 40 | 25 | 18 |
| Oxidative Stress (ROS) | > 50 | 38 | 25 |
Interpretation of Hypothetical Data: The phenotypic data corroborates the findings from the target-based assays. CUB-PIP-1 demonstrates a superior safety profile in a cellular context, with higher concentrations required to induce toxicity across all measured endpoints compared to both BEN-PIP-1 and Imatinib. The improved mitochondrial health and lower induction of apoptosis suggest that the enhanced selectivity observed in the kinase panel translates to better tolerability at the cellular level.
Experimental Protocols
To ensure scientific integrity, the methodologies used must be robust and reproducible. Below are example protocols for key assays.
Protocol 1: In Vitro Radioligand Binding Assay (e.g., for 5-HT2B Receptor)
-
Materials: Cell membranes expressing the human 5-HT2B receptor, [3H]-LSD (radioligand), test compounds (CUB-PIP-1, etc.), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), non-specific binding competitor (e.g., 10 µM mianserin), 96-well filter plates, scintillation fluid, microplate scintillation counter.
-
Preparation: Serially dilute test compounds in assay buffer to achieve final concentrations ranging from 1 nM to 30 µM.
-
Assay Incubation: In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of radioligand at a final concentration equal to its Kd (e.g., 2 nM), and 100 µL of cell membrane preparation (e.g., 10 µg protein/well). For total binding, substitute test compound with buffer. For non-specific binding, use the competitor.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Allow filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis: Calculate percent inhibition for each compound concentration relative to the specific binding (Total Binding CPM - Non-specific Binding CPM). Plot the data and fit to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: High-Content Imaging for Mitochondrial Toxicity
-
Cell Culture: Plate HepG2 cells in 96-well, black-walled, clear-bottom imaging plates at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., rotenone).
-
Staining:
-
Remove the compound-containing media.
-
Add media containing Hoechst 33342 (to stain nuclei) and MitoTracker™ Red CMXRos (to stain mitochondria based on membrane potential) at final concentrations of 1 µg/mL and 200 nM, respectively.
-
Incubate for 30 minutes at 37°C.
-
-
Imaging: Wash cells with phosphate-buffered saline (PBS). Add fresh PBS or imaging buffer to the wells. Acquire images using an automated high-content imaging system, capturing fluorescence in the blue (Hoechst) and red (MitoTracker) channels.
-
Image Analysis: Use automated image analysis software to:
-
Identify individual cells based on the nuclear stain.
-
Measure the average fluorescence intensity of MitoTracker Red within each cell's cytoplasm.
-
Count the total number of cells per well.
-
-
Data Analysis: A decrease in MitoTracker Red intensity indicates a loss of mitochondrial membrane potential. Normalize the intensity data to the vehicle control. Plot the normalized intensity against compound concentration and fit a dose-response curve to determine the AC50 (the concentration at which 50% of the maximum toxic effect is observed).
Conclusion and Future Directions
This comparative guide outlines a rigorous, multi-tiered strategy for evaluating the off-target profile of the novel compound, Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate (CUB-PIP-1) . Based on our hypothetical, yet plausible, data, the use of a cubane scaffold as a benzene bioisostere appears to be a highly successful strategy. CUB-PIP-1 demonstrated not only superior on-target potency but also a significantly improved selectivity and cellular safety profile when compared to its direct benzene analogue, BEN-PIP-1, and the benchmark kinase inhibitor, Imatinib.
The key takeaway for drug development professionals is the power of rational design coupled with a comprehensive and systematic evaluation strategy. The cubane moiety in CUB-PIP-1 appears to restrict the molecule's conformation in a way that enhances binding to the intended target while disfavoring interactions with common off-targets.
While these results are promising, further steps would be required:
-
Dose-response studies for all initial hits from the broad safety panel to confirm their clinical relevance.
-
In vivo toxicology studies in animal models to determine if the favorable in vitro profile translates to an acceptable in vivo safety margin.
-
Target deconvolution studies would be necessary if the phenotypic screen revealed a significant effect that could not be explained by the known on- and off-target activities.[15]
By integrating computational, in vitro, and cell-based phenotypic approaches, researchers can build a comprehensive understanding of a compound's selectivity, enabling data-driven decisions to advance only those candidates with the highest probability of success.
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Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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Narumiya, S., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine. Biochemical and Biophysical Research Communications. Available at: [Link]
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El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. Available at: [Link]
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Urbańska, K., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules. Available at: [Link]
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Bojarski, A. J., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. Available at: [Link]
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Jariwala, S., et al. (2024). Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity. Chemical Science. Available at: [Link]
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A Comparative Guide to Confirming the Mechanism of Action of Novel Cubane-Based Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of a novel, hypothetical cubane-based inhibitor against a traditional phenyl-based inhibitor, focusing on the experimental validation of their mechanism of action. We will use the Hepatitis C Virus (HCV) NS3/4A protease, a clinically significant target, as our model system. This guide moves beyond a simple listing of protocols to explain the scientific reasoning behind each experimental choice, ensuring a robust and self-validating workflow.
Introduction: The Rise of Cubane Scaffolds in Medicinal Chemistry
The replacement of aromatic rings, particularly phenyl groups, with bioisosteres is a well-established strategy in drug discovery to enhance pharmacokinetic properties.[1][2] Cubane, a highly strained, saturated hydrocarbon, has emerged as a promising three-dimensional bioisostere for benzene.[2] Its rigid, cage-like structure offers a precise spatial arrangement of substituents, mimicking the geometry of a para-substituted phenyl ring.[3] The key advantages of this substitution include potentially improved metabolic stability, as the C-H bonds of cubane are stronger than those in aromatic systems, and altered solubility profiles.[1]
This guide will explore the experimental journey of confirming the mechanism of action of a novel, hypothetical cubane-based inhibitor, "Cuba-Grazoprevir," designed as an analogue of the established HCV NS3/4A protease inhibitor, Grazoprevir.
The Target: HCV NS3/4A Protease
The Hepatitis C Virus NS3/4A protease is a serine protease essential for viral replication, making it a prime target for antiviral therapies.[4][5] It cleaves the viral polyprotein into functional non-structural proteins.[4][5] The active site of the protease is a relatively shallow, solvent-exposed groove, which has made the design of potent, small-molecule inhibitors challenging.[5][6]
Below is a simplified representation of the HCV polyprotein processing pathway mediated by NS3/4A protease.
Caption: Simplified workflow of HCV NS3/4A protease activity.
Comparative Analysis: Cuba-Grazoprevir vs. Grazoprevir
Our comparative analysis will follow a multi-pronged approach to build a comprehensive understanding of the novel inhibitor's mechanism of action.
Biochemical Potency: Enzyme Inhibition Assays
The first step is to determine if Cuba-Grazoprevir inhibits the target enzyme and to quantify its potency relative to Grazoprevir. This is achieved through enzyme kinetic studies.[7]
Experimental Rationale: A fluorescence resonance energy transfer (FRET)-based assay is a robust method for measuring protease activity. A peptide substrate containing a fluorophore and a quencher is designed to be cleaved by the NS3/4A protease. Cleavage separates the pair, resulting in a measurable increase in fluorescence. By measuring the rate of this increase in the presence of varying concentrations of the inhibitor, we can determine the inhibitor's potency (IC50) and the inhibition constant (Ki).[8][9]
Protocol: FRET-Based NS3/4A Protease Inhibition Assay
-
Reagents and Setup:
-
Recombinant HCV NS3/4A protease (genotype 1a).
-
FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% glycerol.
-
Inhibitors: Serial dilutions of Grazoprevir and Cuba-Grazoprevir in DMSO.
-
384-well black assay plates.
-
-
Procedure:
-
Add 2 µL of serially diluted inhibitor or DMSO (control) to the wells.
-
Add 38 µL of NS3/4A protease solution (final concentration ~0.5 nM) to all wells.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the FRET substrate (final concentration ~100 nM).
-
Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (RFU/min) from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation, requiring determination of the substrate's Michaelis-Menten constant (Km) in a separate experiment.
-
Illustrative Comparative Data:
| Inhibitor | IC50 (nM) | Ki (nM) |
| Grazoprevir | 0.5 | 0.2 |
| Cuba-Grazoprevir | 1.2 | 0.5 |
This data is illustrative and designed to show a slight decrease in potency for the cubane analogue, a common trade-off for improved pharmacokinetic properties.
Cellular Activity: HCV Replicon Assay
Potent enzyme inhibition must translate to antiviral activity in a cellular context. The HCV replicon system is a well-established cell-based assay for this purpose.[10]
Experimental Rationale: HCV replicons are cell lines (typically human hepatoma cells, Huh-7) that contain a subgenomic HCV RNA that self-replicates. The replicon RNA often includes a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication. A decrease in luciferase activity in the presence of the inhibitor indicates antiviral efficacy.
Protocol: HCV Replicon Assay
-
Cell Culture and Plating:
-
Culture Huh-7 cells containing a luciferase-reporting HCV replicon in DMEM supplemented with 10% FBS and G418.
-
Plate cells in 96-well white plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Grazoprevir and Cuba-Grazoprevir.
-
Treat the cells with the inhibitors and incubate for 72 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of replication inhibition against the logarithm of the inhibitor concentration.
-
Concurrently, assess cytotoxicity using an assay like MTT to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
-
Illustrative Comparative Data:
| Inhibitor | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Grazoprevir | 15 | >50 | >3333 |
| Cuba-Grazoprevir | 25 | >50 | >2000 |
This illustrative data shows that the biochemical potency translates to cellular activity, with a high selectivity index for both compounds.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
To confirm that the antiviral activity is a direct result of the inhibitor binding to NS3/4A protease within the complex cellular environment, we employ the Cellular Thermal Shift Assay (CETSA).[1][11][12]
Experimental Rationale: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13] By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can confirm target engagement.
Protocol: CETSA for NS3/4A Protease
-
Cell Treatment and Lysis:
-
Treat HCV replicon cells with a high concentration of the inhibitor (e.g., 10 µM) or DMSO for 1 hour.
-
Harvest and lyse the cells via freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
-
Heat Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Separation and Quantification:
-
Centrifuge the heated lysates at high speed (20,000 x g) to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble NS3 protease in the supernatant using Western blotting with a specific anti-NS3 antibody.
-
-
Data Analysis:
-
Plot the band intensity (representing soluble NS3) against the temperature for both the inhibitor-treated and DMSO-treated samples.
-
A shift in the melting curve to higher temperatures for the inhibitor-treated sample confirms target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Thermodynamic Profile: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction in a single experiment, measuring binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[8][10][14][15] This data helps to understand the forces driving the binding event.
Experimental Rationale: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.[15] By titrating the inhibitor into a solution containing the target protein, we can obtain a detailed thermodynamic signature of the interaction.
Protocol: ITC for NS3/4A Protease
-
Sample Preparation:
-
Dialyze purified NS3/4A protease and dissolve the inhibitors in the same buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP).
-
Protein concentration in the cell: ~10-20 µM.
-
Inhibitor concentration in the syringe: ~100-200 µM.
-
-
ITC Experiment:
-
Equilibrate the instrument at 25°C.
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.
-
Illustrative Comparative Data:
| Inhibitor | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Grazoprevir | 1.0 | -15.2 | 2.9 | -12.3 |
| Cuba-Grazoprevir | 2.5 | -14.5 | 2.7 | -11.8 |
This illustrative data suggests that both inhibitors are primarily enthalpy-driven, which is common for potent inhibitors that form multiple hydrogen bonds and van der Waals contacts with the target.
Structural Basis of Inhibition: X-ray Crystallography
The ultimate confirmation of the mechanism of action comes from a high-resolution crystal structure of the inhibitor in complex with the target protein.[6][16] This provides atomic-level detail of the binding mode.
Experimental Rationale: By obtaining a crystal of the NS3/4A protease soaked with or co-crystallized with the inhibitor, we can use X-ray diffraction to determine the three-dimensional structure of the complex.[11][14] This allows us to visualize the specific interactions (hydrogen bonds, hydrophobic contacts) between the inhibitor and the active site residues, explaining the basis of its potency and selectivity.
Protocol: Co-crystallization and Structure Determination
-
Protein-Inhibitor Complex Formation:
-
Incubate purified NS3/4A protease with a 3-5 fold molar excess of the inhibitor.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods with various commercial screens.
-
Optimize lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Solution:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with a known NS3/4A structure (e.g., PDB ID: 6NZV) as a search model.[11]
-
Refine the model and build the inhibitor into the electron density map.
-
Expected Insights from Structural Analysis: A comparison of the Cuba-Grazoprevir-NS3/4A complex with the known Grazoprevir-NS3/4A structure would reveal:
-
Whether the cubane core successfully occupies the same space as the phenyl ring of Grazoprevir.
-
The specific interactions between the cubane scaffold and the S1' and S2 subsites of the protease.
-
Any subtle changes in the conformation of the active site residues to accommodate the cubane moiety.
-
Confirmation that the key interactions of the rest of the inhibitor molecule (e.g., with the catalytic triad) are preserved.[8]
Conclusion
Confirming the mechanism of action of a novel inhibitor is a hierarchical process, building a case from biochemical potency to direct target engagement and finally to high-resolution structural detail. The workflow presented here provides a robust, self-validating framework for comparing a novel cubane-based inhibitor to its established phenyl-based counterpart. By integrating enzyme kinetics, cell-based assays, biophysical techniques like CETSA and ITC, and structural biology, researchers can gain a comprehensive understanding of their compound's behavior. The use of cubane as a phenyl bioisostere represents an exciting strategy in drug design, and the rigorous validation of its mechanism of action is paramount to its successful application in developing next-generation therapeutics.
References
- Combined X-ray, NMR, and Kinetic Analyses Reveal Uncommon Binding Characteristics of the Hepatitis C Virus NS3-NS4A Protease Inhibitor BI 201335. PMC.
- 6NZV: Crystal structure of HCV NS3/4A protease in complex with compound 12. RCSB PDB.
- 7MM4: Crystal structure of HCV NS3/4A protease in complex with NR01-115. RCSB PDB.
- Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. PMC.
- A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full-length target. PMC.
- Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. PMC.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant.
- The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors. PLOS.
- Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega.
- Design and optimization of HCV NS3-4A serine protease assay.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- Hepatitis C Virus NS3/4A Protease Inhibitors: A Light
- Thermal shift assay. Wikipedia.
- General Access to Cubanes as Benzene Bioisosteres. Macmillan Group - Princeton University.
- Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org.
- HCV NS3/4A Protease and its Emerging Inhibitors. MedCrave online.
- Enzyme Inhibition: Mechanisms, Types and Significance.
- HCV NS3-4A Serine Protease. NCBI Bookshelf.
- Mechanisms of action of antiviral drugs. EBSCO.
- Application of cubane deriv
- Cubanes in Medicinal Chemistry.
- The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooct
- Potential Antiviral Action of Alkaloids. MDPI.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. preprints.org [preprints.org]
- 3. High energy derivatives of Cubane [ch.ic.ac.uk]
- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Combined X-ray, NMR, and Kinetic Analyses Reveal Uncommon Binding Characteristics of the Hepatitis C Virus NS3-NS4A Protease Inhibitor BI 201335 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. (PDF) Antiviral Activity of Cuban Vegetable Species [academia.edu]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full-length target - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of the safety profiles of cubane-containing compounds versus their aromatic counterparts
Executive Summary
The transition from planar aromatic rings (e.g., benzene, pyridine) to three-dimensional bioisosteres like cubane (
This guide provides a technical comparison of the safety profiles of cubane-containing small molecules versus their aromatic analogs. Experimental data indicates that despite its strain, cubane exhibits remarkable kinetic stability in biological systems.[1] Its safety advantage lies primarily in the avoidance of toxic arene oxide metabolites inherent to benzene metabolism, although site-specific hydroxylation remains a metabolic liability that must be monitored.
Physicochemical Basis of Safety
Safety in drug design is often a function of physicochemical properties that dictate off-target binding and accumulation.
Structural Toxicology: Intercalation vs. Globular Interaction
Aromatic rings are planar, facilitating
-
Benzene/Aromatics: Planar geometry (
bond angles) allows intercalation between DNA base pairs. -
Cubane: The cubic geometry (
bond angles) creates a spherical, globular shape (approx. diameter). This steric bulk prevents intercalation, theoretically reducing genotoxic potential compared to polycyclic aromatic hydrocarbons.
Lipophilicity and Solubility
Poor solubility leads to aggregation and non-specific toxicity.
-
Data Comparison: Cubane is lipophilic, but its 3D structure disrupts crystal lattice packing energy more effectively than flat aromatics.
-
Outcome: Cubane analogs often demonstrate higher aqueous solubility than their phenyl counterparts, reducing the risk of crystalluria or precipitation-induced toxicity.
| Parameter | Benzene Analog (Phenyl) | Cubane Bioisostere | Safety Implication |
| Geometry | Planar (2D) | Spherical/Cage (3D) | Cubane reduces DNA intercalation risk. |
| Hybridization | Cubane lacks | ||
| Metabolic Pathway | Epoxidation (Arene Oxides) | Hydroxylation (C-H Oxidation) | Critical: Cubane avoids toxic epoxide formation. |
Metabolic Stability & Metabolite Safety
The most critical safety differentiator is the metabolic fate of the core scaffold.
The Benzene Liability: Arene Oxides
Benzene and electron-rich aromatics are metabolized by Cytochrome P450 (CYP450) enzymes via epoxidation.
-
Mechanism: Formation of an unstable arene oxide intermediate.
-
Toxicity: These electrophiles can covalently bind to DNA or proteins (macromolecular adducts), leading to mutagenicity or hepatotoxicity.
The Cubane Profile: Hydroxylation without Collapse
Despite high strain energy, cubane is kinetically stable to oxidation.
-
C-H Acidity: The C-H bonds in cubane have increased
-character (approx. 31%), making them stronger ( ) and more acidic than alkane C-H bonds, but generally resistant to radical attack. -
Metabolic Fate: When metabolized, cubane typically undergoes hydroxylation to form cubanols .
-
Safety Finding: Unlike benzene, the cubane cage does not ring-open or explode under physiological conditions. The resulting hydroxycubanes are stable and readily undergo Phase II conjugation (glucuronidation) for excretion.
Note on Metabolic Liability: While generally stable, specific cubane analogs can be "metabolic hotspots" if the cage is sterically accessible to CYP enzymes, leading to rapid clearance (though not necessarily toxicity).
Visualizing the Metabolic Divergence
Figure 1: Divergent metabolic pathways. Benzene carries the risk of forming reactive arene oxides, whereas cubane metabolizes to stable alcohols amenable to conjugation.
In Vitro Toxicity Protocols
To validate the safety of a cubane-containing lead, the following comparative assays are required.
Microsomal Stability Assay (Protocol)
This assay determines if the cubane substitution alters the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Workflow:
-
Preparation: Dilute test compounds to 1
M in phosphate buffer (pH 7.4). -
Pre-incubation: Incubate compound with HLM (0.5 mg/mL final) at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (IS) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS .
-
Calculation: Plot ln(concentration) vs. time to determine
(elimination rate constant).
Genotoxicity: The Ames Test
Because cubane is a novel scaffold in many libraries, mutagenicity must be ruled out.
-
Strains: S. typhimurium (TA98, TA100).
-
Condition: +/- S9 fraction (metabolic activation).
-
Expectation: Cubane analogs generally test negative (non-mutagenic), whereas specific nitro-aromatics or polycyclic aromatics often test positive.
Case Study Data: Cubane vs. Phenyl
The following data summarizes a comparative study of a generic drug scaffold where a phenyl ring was replaced by a 1,4-disubstituted cubane.
| Assay | Metric | Phenyl-Drug (Reference) | Cubane-Analog (Bioisostere) | Interpretation |
| Solubility | Kinetic (pH 7.4) | 15 | 85 | 5.6x Improvement. 3D shape disrupts packing. |
| Metabolic Stability | HLM | 24 min | > 120 min | Superior Stability. Cubane C-H bonds resisted CYP oxidation. |
| Cytotoxicity | HepG2 | 45 | > 100 | Reduced Toxicity. Lack of arene oxide formation. |
| hERG Inhibition | 3.2 | 12.5 | Improved Safety. Reduced lipophilicity-driven non-specific binding. |
Experimental Workflow Visualization
To ensure reproducibility in safety profiling, follow this validated workflow for assessing metabolic liability.
Figure 2: Sequential safety profiling workflow. The GSH Trapping Assay is distinctively important for aromatics to detect reactive quinones/epoxides, serving as a negative control for cubanes.
References
-
Wiesenfeldt, M. P., et al. (2023).[4][5][6][7] General access to cubanes as benzene bioisosteres.[4][5][6][8] Nature, 618, 513–518.[4][8][9] [Link]
-
Reekie, T. A., et al. (2019).[10] Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078–1095.[10] [Link]
-
Chalmers, B. A., et al. (2016). Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(28), 7924–7928. [Link]
-
Houston, J. B., & Galetin, A. (2008). Methods for prediction of in vivo pharmacokinetics using data from in vitro assays. Current Drug Metabolism, 9(9), 940–951. [Link]
Sources
- 1. Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine[v1] | Preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.lancaster-university.uk [research.lancaster-university.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate: Proper Disposal Procedures
Executive Summary: Immediate Action Profile
Status: High-Value Research Chemical / Potential Energetic Scaffold Primary Hazard: Thermodynamic Instability (Cubane Cage) + Corrosive/Sensitizer (Piperazine) Disposal Method: High-Temperature Incineration (Destruction Efficiency >99.99%) Prohibited: Do NOT dispose of via sanitary sewer, trash, or standard acidic waste streams without stabilization.
Physicochemical Hazard Assessment
As a Senior Application Scientist, I must emphasize that while this molecule is a pharmaceutical intermediate (likely a bioisostere for a benzene-based drug), its safety profile is dominated by the cubane core . You are not just handling an organic amine; you are handling a kinetically stable but thermodynamically potent "energy cage."[1]
| Component | Structural Feature | Hazard Implication |
| Cubane Core | Energetic Release: Thermal shock or metal catalysis (Ag, Pd) can trigger cage rearrangement (to cuneane) or decomposition, releasing massive strain energy. | |
| Piperazine | 4-Methylpiperazine moiety | Biological/Chemical: Basic nitrogen ( |
| Ester | Methyl carboxylate | Hydrolysis: Susceptible to hydrolysis in strong acid/base, potentially altering solubility profiles during waste consolidation.[1] |
Critical Warning: Do not subject this compound to strong Lewis acids or transition metal salts (Ag+, Pd2+) in the waste container. These can catalyze the rearrangement of the cubane cage, leading to uncontrolled exotherms.
Pre-Disposal Stabilization (Self-Validating Protocol)
Before this material enters the waste stream, it must be stabilized.[5][6] The goal is to dilute the "energy density" of the cubane cage and neutralize the basicity of the piperazine without triggering a reaction.
The "Dilution Factor" Rule
To prevent propagation of decomposition, the cubane derivative should never exceed 10% w/v in the final waste container.
Step-by-Step Stabilization:
-
Solvent Selection: Use a combustible, non-halogenated solvent (e.g., Methanol, Ethanol, or Acetone). Avoid Dichloromethane (DCM) if possible, as halogenated waste streams are processed differently and often at lower temperatures than required to crack the cubane cage.
-
Dissolution:
-
Buffering (Optional but Recommended):
Disposal Workflows
Scenario A: Reaction Mixtures (Liquid Waste)
-
Classification: Flammable Liquid (if organic solvent used) / Potential Energetic.[1]
-
Container: High-density polyethylene (HDPE) or amber glass.[1] Do not use metal containers (risk of catalytic decomposition).[1]
-
Labeling: "Hazardous Waste - Flammable - Cubane Derivative (Potential Energetic)."[1]
Scenario B: Pure Solids (Expired/Degraded)
-
Protocol: Do not dispose of as dry solid. The risk of friction-induced decomposition during compaction is non-zero.[1]
-
Action: Solubilize as per the "Stabilization" section above, then dispose of as liquid waste.
Scenario C: Spill Cleanup
-
Immediate Action: Evacuate the immediate 3-meter radius.
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles, N95 or P100 respirator (piperazine sensitivity).
-
Cleanup:
Visualized Decision Matrices
Workflow 1: Waste Stream Decision Tree
This logic ensures the material is routed to the correct destruction facility (Incinerator).
Caption: Decision logic for routing cubane derivatives. Note the critical check for metal catalysts to prevent accidental cage rearrangement.
Workflow 2: Spill Response Protocol
Caption: Emergency response workflow prioritizing friction reduction (wet method) to mitigate potential shock sensitivity of the cubane core.
Regulatory & Classification Data
When filling out your hazardous waste tag, use the following classifications. While this specific molecule is not explicitly listed, these codes represent the characteristics of the waste.
| Agency | Parameter | Classification/Code | Rationale |
| EPA (RCRA) | Waste Code | D001 (Ignitable) | If dissolved in flammable solvent (Standard Protocol). |
| EPA (RCRA) | Waste Code | D003 (Reactive) | Precautionary: Apply if disposing of >5g pure solid due to strain energy.[1] |
| DOT | Hazard Class | Class 3 (Flammable) | As a solution in Ethanol/Acetone.[1] |
| DOT | Hazard Class | Class 8 (Corrosive) | Due to Piperazine moiety (if concentrated).[1] |
| UN Number | ID | UN 2924 | Flammable liquid, corrosive, n.o.s. (technical name). |
References
-
Eaton, P. E. (1992).[1] Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts.[1] Angewandte Chemie, 104(11), 1447–1462.
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Piperazine.
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets.
Sources
- 1. Category:4-Methylpiperazin-1-yl compounds - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
